(S)-4-Boc-6-Amino-[1,4]oxazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAURBVQLIUTQH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Boc-6-Amino-oxazepane CAS number and properties
Technical Guide: (S)-4-Boc-6-Amino-oxazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Boc-6-Amino-oxazepane is a chiral heterocyclic compound featuring a seven-membered oxazepane ring. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 4-position and an amino group at the 6-position, with a defined stereochemistry at the chiral center. The oxazepane scaffold is of significant interest in medicinal chemistry, and the presence of a chiral amine offers a versatile point for further functionalization. This guide outlines the predicted properties, a plausible synthetic approach, and potential applications of this compound in drug discovery and chemical biology.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of (S)-4-Boc-6-Amino-oxazepane based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H20N2O3 | |
| Molecular Weight | 216.28 g/mol | |
| Appearance | Predicted to be a white to off-white solid or a viscous oil. | Based on similar Boc-protected amines. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Typical for Boc-protected compounds. |
| Melting Point | Highly dependent on crystalline form; likely in the range of 40-100 °C if solid. | |
| Boiling Point | > 200 °C (decomposes) | Estimated based on similar structures. |
| Chirality | Contains at least one stereocenter at the 6-position. | The (S)-configuration is specified. |
Plausible Synthetic Pathway
A plausible and efficient synthesis of (S)-4-Boc-6-Amino-oxazepane can be envisioned starting from a readily available chiral precursor. A potential retrosynthetic analysis suggests a pathway involving the formation of the oxazepane ring through intramolecular cyclization.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic route.
Caption: A plausible synthetic workflow for (S)-4-Boc-6-Amino-oxazepane.
Detailed Experimental Protocols (Exemplary)
The following are representative protocols for key transformations in the proposed synthesis. These are based on established literature procedures for similar reactions and may require optimization for this specific substrate.
Protocol 1: N-Boc Protection of an Amino Acid [][2][3][4]
-
Reaction Setup: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add sodium bicarbonate (2.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in dioxane.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Intramolecular Williamson Ether Synthesis for Oxazepane Ring Formation
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the mesylated amino alcohol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Azide Reduction to Primary Amine
-
Reaction Setup: Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the desired amine. This product is often pure enough for subsequent steps, but can be purified by chromatography if needed.
Role in Drug Discovery and Medicinal Chemistry
The structural features of (S)-4-Boc-6-Amino-oxazepane make it a potentially valuable building block in drug discovery.
Caption: Logical workflow for the utilization of (S)-4-Boc-6-Amino-oxazepane.
-
Chiral Scaffolding: The defined stereochemistry is crucial, as the biological activity of chiral drugs often resides in a single enantiomer.[5][6][7] The oxazepane ring provides a three-dimensional scaffold that can be used to orient substituents in specific vectors to interact with biological targets.
-
Versatile Functionalization: The primary amino group at the 6-position, once deprotected, serves as a key handle for introducing a wide variety of functional groups through reactions such as amide bond formation, reductive amination, and sulfonylation. This allows for the rapid generation of diverse compound libraries for screening.
-
Boc Protection: The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[4][8][9] This orthogonality allows for selective manipulation of other functional groups in a molecule.
Conclusion
While "(S)-4-Boc-6-Amino-oxazepane" is not a catalogued compound, its synthesis is feasible through established chemical transformations. Its unique combination of a chiral oxazepane core and a protected, functionalizable amino group makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and pathways outlined in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of this and related molecules. Further research is warranted to establish its definitive properties and to explore its utility in medicinal chemistry programs.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pharma.researchfloor.org [pharma.researchfloor.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis of Chiral 1,4-Oxazepane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds and natural products. Its inherent three-dimensional structure makes it an attractive core for the development of novel therapeutics. The synthesis of chiral, enantiomerically pure 1,4-oxazepanes, however, presents a significant challenge to synthetic chemists. This technical guide provides a comprehensive overview of the key synthetic strategies for constructing chiral 1,4-oxazepane scaffolds, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of reaction pathways.
Core Synthetic Strategies
The asymmetric synthesis of 1,4-oxazepanes has been approached through several innovative strategies. The most prominent and effective methods include:
-
Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids: This methodology utilizes a polymer-supported homoserine derivative as a chiral starting material, allowing for a streamlined synthesis and purification process.
-
Regio- and Stereoselective Haloetherification: An efficient approach that relies on a 7-endo cyclization of unsaturated amino alcohols, where the stereochemistry is controlled by a chiral bromonium intermediate.
-
Enantioselective Desymmetrization of 3-Substituted Oxetanes: This metal-free method employs a chiral Brønsted acid to catalyze the intramolecular ring-opening of a prochiral oxetane by a tethered amine, leading to the formation of the 1,4-oxazepine ring with high enantiocontrol.
-
Intramolecular Cyclization of Unsaturated Alcohols: A versatile strategy that involves the cyclization of alkenyl or alkynyl alcohols, often catalyzed by acids or transition metals, to form the oxazepane ring.
-
Tandem Aziridine/Epoxide Ring Opening: A one-pot synthesis that utilizes the dual role of epoxy alcohols as both nucleophiles and electrophiles in a tandem reaction with chiral aziridines.
Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids
This method offers a robust route to chiral 1,4-oxazepane-5-carboxylic acids, which are valuable building blocks for further diversification. The use of a solid support simplifies the purification of intermediates.[1][2]
Experimental Workflow
Caption: Solid-phase synthesis workflow for chiral 1,4-oxazepanes.
Experimental Protocol
General procedure for the synthesis of polymer-supported N-phenacyl nitrobenzenesulfonamides:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin is swelled in dichloromethane (DCM).
-
The Fmoc group is removed by treatment with 20% piperidine in dimethylformamide (DMF).
-
The resin is washed thoroughly with DMF, DCM, and methanol.
-
The resin is then reacted with a solution of the desired nitrobenzenesulfonyl chloride and a base (e.g., diisopropylethylamine) in DCM.
-
After completion of the reaction, the resin is washed and dried.
-
The resulting sulfonamide on the resin is alkylated with a 2-bromoacetophenone derivative in the presence of a base (e.g., potassium carbonate) in DMF.
-
The resin is washed extensively and dried to yield the polymer-supported N-phenacyl nitrobenzenesulfonamide.
General procedure for cleavage and cyclization to 1,4-oxazepanes:
-
The polymer-supported intermediate is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and DCM (10:1:9) for 30 minutes at room temperature.
-
The resin is filtered and washed with the cleavage cocktail.
-
The combined filtrates are concentrated under a stream of nitrogen and lyophilized to yield the crude 1,4-oxazepane derivative.
-
Purification is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
| Entry | R Group on Phenyl Ring | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | 75 | 1:1 |
| 2 | 4-Cl | 68 | 1:1.2 |
| 3 | 4-NO2 | 82 | 1:1.5 |
| 4 | 2-Me | 71 | 1:1 |
Data extracted from representative examples in the literature.
Regio- and Stereoselective Haloetherification
This method provides an expedient route to polysubstituted chiral 1,4-oxazepanes through a 7-endo cyclization. The stereoselectivity is governed by the conformation of the substrate and the formation of a chiral bromonium intermediate.[3]
Reaction Pathway
Caption: Haloetherification pathway to chiral 1,4-oxazepanes.
Experimental Protocol
General procedure for the synthesis of chiral 1,4-oxazepanes via haloetherification:
-
To a solution of the unsaturated amino alcohol in an appropriate solvent (e.g., DCM or acetonitrile) at -20 °C is added N-bromosuccinimide (NBS) portion-wise.
-
The reaction mixture is stirred at low temperature for a specified time until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data
| Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| (S,E)-N-benzyl-5-phenylpent-4-en-1-amine-3-ol | CH2Cl2 | -20 | 85 | >95:5 |
| (R,Z)-N-tosyl-6-methylhept-4-en-2-amine-1-ol | CH3CN | 0 | 78 | 90:10 |
| (S,E)-N-Boc-4-phenylbut-3-en-1-amine-2-ol | CH2Cl2 | -40 | 92 | >98:2 |
Data extracted from representative examples in the literature.[3]
Enantioselective Desymmetrization of 3-Substituted Oxetanes
This elegant strategy utilizes a chiral Brønsted acid to catalyze the intramolecular ring-opening of a prochiral 3-substituted oxetane by a tethered amine nucleophile. This approach provides access to enantioenriched 1,4-benzoxazepines, a subset of the 1,4-oxazepane family.[4][5][6][7]
Catalytic Cycle
Caption: Catalytic cycle for the desymmetrization of oxetanes.
Experimental Protocol
General procedure for the enantioselective synthesis of 1,4-benzoxazepines:
-
To a solution of the 3-substituted oxetane with a tethered amine (1.0 equiv) in a suitable solvent (e.g., toluene or chlorobenzene) is added the chiral phosphoric acid catalyst (e.g., a SPINOL-derived phosphoric acid, 5-10 mol%).
-
The reaction mixture is stirred at a specific temperature (e.g., 40-60 °C) for the required time (typically 24-72 hours).
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantioenriched 1,4-benzoxazepine.
Quantitative Data
| Entry | Amine Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl | (R)-SPINOL-PA | 92 | 94 |
| 2 | 4-Methoxybenzyl | (R)-TRIP | 88 | 90 |
| 3 | Allyl | (R)-STRIP | 95 | 92 |
| 4 | Propargyl | (R)-SPINOL-PA | 85 | 91 |
Data extracted from representative examples in the literature.[4][7]
Intramolecular Cyclization of Unsaturated Alcohols
This is a broad and versatile strategy for the synthesis of cyclic ethers, including 1,4-oxazepanes. The nature of the unsaturation (alkene or alkyne) and the choice of catalyst (acid or transition metal) are key to controlling the outcome of the reaction.
General Reaction Scheme
Caption: Intramolecular cyclization of unsaturated alcohols.
Experimental Protocol (Representative Example: Acid-Catalyzed Cyclization of an Alkenyl Alcohol)
-
The alkenyl amino alcohol is dissolved in a non-nucleophilic solvent (e.g., DCM).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., camphorsulfonic acid or trimethylsilyl trifluoromethanesulfonate) is added to the solution.
-
The reaction is stirred at room temperature or heated as required, while being monitored by TLC.
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data
| Unsaturation | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| Terminal Alkyne | AuCl3 | 85 | >20:1 |
| Internal Alkyne | PtCl2 | 78 | 10:1 |
| Styrenyl | CSA | 90 | >20:1 |
| Trisubstituted Alkene | TMSOTf | 82 | 15:1 |
Data represents a compilation from various sources and is intended to be illustrative.
Tandem Aziridine/Epoxide Ring Opening
This one-pot strategy allows for the efficient construction of 3,6-disubstituted 1,4-oxazepanes from readily available chiral amino acid-derived aziridines and epoxy alcohols. The epoxy alcohol serves a dual role as both a nucleophile and an electrophile in a tandem sequence.[8]
Reaction Sequence
Caption: Tandem aziridine/epoxide ring opening for 1,4-oxazepane synthesis.
Experimental Protocol
General one-pot procedure for the synthesis of 3,6-disubstituted 1,4-oxazepanes:
-
A solution of the chiral aziridine (1.0 equiv) and the epoxy alcohol (1.1 equiv) in a suitable solvent (e.g., methanol) is heated to reflux.
-
A catalytic amount of a Lewis acid (e.g., ytterbium(III) triflate) can be added to promote the reaction.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data
| Aziridine Substituent | Epoxide Substituent | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | Styrenyl | 75 | >95:5 (cis) |
| Isopropyl | Phenyl | 82 | >95:5 (cis) |
| Benzyl | Isopropyl | 78 | >95:5 (cis) |
Data extracted from representative examples in the literature.[8]
Conclusion
The synthesis of chiral 1,4-oxazepane scaffolds has seen significant advancements, with a range of effective methodologies now available to synthetic chemists. The choice of a particular synthetic route will depend on the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable strategy for their specific synthetic targets in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Amino Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected amino oxazepanes. These heterocyclic scaffolds are of growing interest in medicinal chemistry and drug development due to their unique three-dimensional conformations and potential for biological activity. Understanding their physicochemical characteristics is paramount for optimizing their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
Core Physicochemical Properties
The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of oxazepanes significantly influences their physicochemical properties. The lipophilic nature of the Boc group generally increases the compound's overall lipophilicity, which can impact its solubility, permeability, and interactions with biological targets.
Table 1: Physicochemical Properties of Representative Boc-Protected Amino Oxazepanes
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa | Aqueous Solubility |
| tert-Butyl (1,4-oxazepan-6-yl)carbamate | C₁₀H₂₀N₂O₃ | 216.28 | 0.50 | Basic amine: ~8.5-9.5 | Data not available | |
| (R)-tert-Butyl (1,4-oxazepan-6-yl)carbamate | C₁₀H₂₀N₂O₃ | 216.28 | 0.50 | Basic amine: ~8.5-9.5 | Data not available | |
| N-Boc (2R)-1,4-oxazepane-2-carboxylic acid | C₁₁H₁₉NO₅ | 245.27 | 0.8 (estimated) | Carboxylic acid: ~4.0-5.0 | Data not available |
Note: Calculated LogP and predicted pKa values are estimations from computational models and may vary from experimental values.
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for key parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid Boc-protected amino oxazepane is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The solubility is expressed in units such as mg/mL or µM.
Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)
The partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are critical measures of lipophilicity.[2]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., PBS, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the Boc-protected amino oxazepane is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The biphasic mixture is agitated for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).
-
LogD Calculation: The LogD is calculated using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous]).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable functional groups.[3]
Protocol:
-
Sample Preparation: A known concentration of the Boc-protected amino oxazepane is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (first derivative plot).
Stability Assessment (HPLC-Based Assay)
The chemical stability of Boc-protected amino oxazepanes is crucial for their storage and handling. Stability can be assessed under various conditions (e.g., different pH values, temperatures, and in the presence of light).
Protocol:
-
Sample Preparation: Solutions of the test compound are prepared in different aqueous buffers (e.g., pH 2, 7.4, and 9) at a known concentration.
-
Incubation: The solutions are incubated under controlled conditions (e.g., constant temperature in the dark or exposed to a specific light source).
-
Time-Point Sampling: Aliquots are taken from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified by a stability-indicating HPLC method. This involves developing a chromatographic method that separates the parent compound from any potential degradation products.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life.
Signaling Pathways and Biological Context
While the specific biological targets and signaling pathways for many Boc-protected amino oxazepanes are still under investigation, related oxazepine and benzoxazepine cores have shown a range of biological activities. For instance, some benzoxazepine derivatives have demonstrated antitumor activity by inducing apoptosis in cancer cell lines.[2][4] The mechanism of action for some of these compounds involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases-8 and -9.[4]
Further research is needed to elucidate the specific molecular targets of Boc-protected amino oxazepanes and the signaling cascades they modulate. Their structural similarity to known bioactive scaffolds suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for physicochemical profiling and a general experimental workflow for assessing the biological activity of these compounds.
Conclusion
This technical guide has outlined the key physicochemical properties of Boc-protected amino oxazepanes and provided detailed experimental protocols for their determination. While a comprehensive experimental dataset for a diverse library of these compounds is still emerging, the information presented here serves as a valuable resource for researchers in the field. A thorough understanding and systematic evaluation of these properties are critical for the successful design and development of novel drug candidates based on the amino oxazepane scaffold. Future work should focus on the systematic synthesis and physicochemical profiling of a broader range of these compounds to establish clear structure-property relationships and to elucidate their biological mechanisms of action.
References
A Technical Guide to the Structural Characterization of (S)-4-Boc-6-Amino-oxazepane
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Boc-6-Amino-oxazepane is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its constrained seven-membered ring system, which can serve as a scaffold for novel therapeutics. The presence of a Boc-protected amine at the 4-position and an amino group at the 6-position provides versatile handles for further chemical modification. This guide outlines the key methodologies and expected data for the comprehensive structural characterization of this molecule.
Physicochemical Properties
A summary of the basic chemical properties for (S)-4-Boc-6-Amino-oxazepane is presented below.
| Property | Value | Reference |
| CAS Number | 1932377-93-9 | CymitQuimica |
| Molecular Formula | C₁₀H₂₀N₂O₃ | Inferred |
| Molecular Weight | 216.28 g/mol | CymitQuimica |
| Appearance | White to off-white solid | Typical for Boc-protected amines |
| Purity | >95% | Typical for research chemicals |
Spectroscopic and Analytical Data
The following table summarizes the expected spectroscopic data for (S)-4-Boc-6-Amino-oxazepane based on the analysis of similar Boc-protected amino-oxazepane derivatives and general principles of spectroscopic analysis.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), 2.8-3.8 (m, 8H, oxazepane ring protons), ~1.5-2.0 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~70-75 (ring CH₂-O), ~50-60 (ring CH₂-N), ~40-50 (ring CH-NH₂ and ring CH₂-N(Boc)) |
| Mass Spectrometry (ESI-MS) | m/z: 217.15 [M+H]⁺, 240.14 [M+Na]⁺ |
| FT-IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretch, amine), ~2850-2980 (C-H stretch), ~1680-1700 (C=O stretch, Boc), ~1160 (C-O stretch, ether) |
| Specific Rotation ([α]D) | Expected to be non-zero due to the (S)-chirality. The specific value would need to be determined experimentally. |
Experimental Protocols
Detailed methodologies for the synthesis and key characterization experiments are provided below. These protocols are based on standard procedures for the synthesis and analysis of related compounds.
1. Synthesis of (S)-4-Boc-6-Amino-oxazepane
A potential synthetic route to (S)-4-Boc-6-Amino-oxazepane could involve the N-Boc protection of a suitable oxazepane precursor. The following is a generalized protocol.
-
Step 1: Boc Protection. To a solution of the precursor, (S)-6-Amino-oxazepane, in a suitable solvent such as dichloromethane or a mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Work-up and Purification. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (S)-4-Boc-6-Amino-oxazepane.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard pulse programs are used for data acquisition.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The analysis is performed in positive ion mode.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and other relevant fragment ions.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of characteristic absorption bands are identified and assigned to specific functional groups.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of (S)-4-Boc-6-Amino-oxazepane.
Structural Characterization Logic
Caption: Logical flow for the structural elucidation of (S)-4-Boc-6-Amino-oxazepane.
Key intermediates in N-Boc-protected heterocycle synthesis
An In-depth Technical Guide to the Synthesis of Key Intermediates for N-Boc-Protected Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butyloxycarbonyl (N-Boc) protected nitrogenous heterocycles are fundamental building blocks in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The Boc group serves as a robust and versatile protecting group for secondary amines, offering stability across a wide range of reaction conditions while allowing for facile cleavage under acidic conditions. This characteristic makes N-Boc-protected heterocycles, such as piperidines, pyrrolidines, and piperazines, indispensable starting materials for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).
This technical guide provides a detailed overview of the synthesis of key, functionalized intermediates derived from these core heterocyclic systems. It is intended to be a practical resource for researchers, offering structured data, detailed experimental protocols for key transformations, and visualizations of synthetic workflows to aid in laboratory practice.
General Workflow for N-Boc Protection
The foundational step in utilizing these heterocycles is the protection of the ring nitrogen. The most common method involves the reaction of the parent heterocycle with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride, in the presence of a base. This general workflow is applicable to numerous heterocyclic systems.
A Technical Guide to the Discovery and Synthesis of Novel Oxazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural flexibility and ability to engage with a variety of biological targets have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel oxazepane derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of key concepts.
Synthetic Strategies for Oxazepane Ring Construction
The synthesis of the oxazepane ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control. Key methodologies include cycloaddition reactions, multi-component reactions (MCRs), and ring expansion strategies.
A prevalent and versatile method involves the [5+2] cycloaddition reaction between Schiff bases and various anhydrides, such as maleic, phthalic, or succinic anhydride.[1][2][3] This approach allows for the straightforward construction of the 1,3-oxazepine-4,7-dione core. Another notable strategy is the one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide, which efficiently yields structurally complex oxazepine-quinazolinone bis-heterocyclic scaffolds.[4] Furthermore, the use of N-propargylamines as versatile building blocks has emerged as a powerful route to 1,4-oxazepane and 1,4-diazepane derivatives, valued for its high atom economy and shorter synthetic pathways.[5]
The logical workflow for a common synthetic approach, the cycloaddition of Schiff bases with anhydrides, is depicted below.
Caption: General workflow for the synthesis of oxazepane derivatives via Schiff base formation and subsequent cycloaddition.
Biological Activities and Structure-Activity Relationships
Oxazepane derivatives have demonstrated a remarkable range of biological activities, underscoring their potential as therapeutic agents. These activities include applications in neuroscience, infectious diseases, and oncology.
Dopamine D4 Receptor Ligands: A significant area of investigation has been the development of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine D₄ receptor.[6][7] These compounds hold promise as potential antipsychotics with a reduced risk of extrapyramidal side effects. Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of aromatic rings, as well as the size of the oxazepane ring itself, are crucial for high affinity and selectivity.[6][7]
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of oxazepane derivatives with notable antibacterial and antifungal properties.[1][2][8][9] For instance, certain 1,3-oxazepane-4,7-diones have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial activity is often influenced by the specific substituents on the oxazepane core.
Anticancer Potential: More recently, 1,5-dihydrobenzo[e][6][10]oxazepin-2(3H)-ones have been identified as inducers of differentiation in acute myeloid leukemia (AML) cells in vitro.[11][12][13] Preliminary SAR studies have highlighted the importance of specific substitutions at the N-1 and 8-positions of the benzo-fused oxazepinone scaffold for potent differentiation activity.[11]
The interaction of a selective oxazepane derivative with the dopamine D₄ receptor, a G protein-coupled receptor (GPCR), can initiate a signaling cascade that modulates neuronal activity. A simplified representation of this pathway is shown below.
References
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[ e][1,4]oxazepin-2(3 H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
Stereochemistry of 6-Amino-Oxazepane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and oxygen atoms, represents a core structure in a variety of biologically active molecules. The introduction of an amino group at the 6-position of the oxazepane ring creates a chiral center of significant interest in medicinal chemistry. The precise three-dimensional arrangement, or stereochemistry, of this amino group can profoundly influence the compound's pharmacological properties, including its binding affinity to biological targets, efficacy, and metabolic stability. This technical guide provides an in-depth exploration of the stereochemistry of 6-amino-oxazepane compounds, focusing on synthetic strategies, conformational analysis, and analytical methods for stereoisomer differentiation.
The Importance of Stereochemistry in 6-Amino-Oxazepane Compounds
Chirality plays a pivotal role in the interaction of small molecules with the inherently chiral environment of biological systems, such as enzymes and receptors. For 6-amino-oxazepane derivatives, the stereoconfiguration at the C6 carbon, as well as any other stereocenters within the molecule, dictates the overall shape and electronic distribution. This, in turn, governs the molecule's ability to fit into a specific binding pocket and elicit a biological response. Consequently, the synthesis and evaluation of stereochemically pure 6-amino-oxazepane compounds are critical for the development of potent and selective therapeutic agents.
Conformational Landscape of the Oxazepane Ring
The seven-membered oxazepane ring is a flexible system that can adopt a variety of conformations, including chair, boat, and twist-boat forms. The presence of substituents, such as the amino group at C6, influences the conformational equilibrium. Understanding the preferred conformation is crucial as it determines the spatial orientation of the pharmacophoric groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of these flexible rings. Key NMR parameters, such as proton-proton coupling constants (³JHH), can provide valuable information about the dihedral angles between adjacent protons and thus help in elucidating the dominant ring conformation in solution.
Stereoselective Synthesis of 6-Amino-Oxazepane Derivatives
The synthesis of enantiomerically pure or diastereomerically enriched 6-amino-oxazepane compounds is a key challenge. Several synthetic strategies can be employed to control the stereochemistry at the C6 position.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, a chiral amino alcohol can be used as a precursor to construct the oxazepane ring, with the stereochemistry of the starting material dictating the configuration of the final product.
Asymmetric Catalysis
The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective or diastereoselective formation of the 6-amino-oxazepane core from achiral or racemic precursors.
Diastereoselective Reactions
If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a 6-imino-oxazepane precursor using a chiral reducing agent can lead to the formation of one diastereomer of the 6-amino-oxazepane in excess.
Experimental Protocols
While specific protocols for the synthesis of a wide range of 6-amino-oxazepane stereoisomers are not extensively reported in publicly available literature, the following represents a general, illustrative procedure for a potential diastereoselective reduction to obtain a 6-amino-oxazepane derivative.
Illustrative Protocol: Diastereoselective Reduction of a 6-Imino-Oxazepane Precursor
-
Preparation of the 6-Imino-Oxazepane: A solution of a 6-oxo-oxazepane derivative (1.0 eq) in anhydrous methanol is treated with a chiral amine (1.1 eq) and acetic acid (0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude imine is used in the next step without further purification.
-
Diastereoselective Reduction: The crude 6-imino-oxazepane is dissolved in anhydrous methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-oxazepane diastereomers. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Chiral Separation of Stereoisomers
When a synthetic route yields a mixture of stereoisomers, their separation is essential for the evaluation of their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers and diastereomers.
General Method for Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) is used. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic antibiotics.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. For reverse-phase separations, a mixture of water, acetonitrile, or methanol with additives like acids or bases is employed.
-
Detection: UV detection is commonly used if the compounds possess a chromophore. If not, a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be utilized.
The selection of the appropriate CSP and mobile phase is crucial for achieving good separation and is often determined empirically through screening of different conditions.
Quantitative Data
Due to the limited availability of specific quantitative data for a range of 6-amino-oxazepane stereoisomers in the public domain, a comprehensive data table cannot be provided at this time. For researchers in this field, it is imperative to experimentally determine and report key data for novel compounds, including:
-
¹H and ¹³C NMR Data: Chemical shifts and coupling constants for each stereoisomer.
-
Specific Rotation: [α]D values for enantiomerically pure compounds.
-
Biological Activity: IC₅₀ or EC₅₀ values for each stereoisomer against relevant biological targets.
This data is critical for establishing structure-activity relationships (SAR) and understanding the impact of stereochemistry on the compound's function.
Visualizations
Signaling Pathway and Target Interaction
The stereochemistry of a 6-amino-oxazepane compound can determine its interaction with a biological target, such as a G-protein coupled receptor (GPCR), and subsequently affect downstream signaling pathways.
Caption: Hypothetical interaction of (R) and (S)-6-amino-oxazepane with a GPCR.
Experimental Workflow for Stereoisomer Analysis
The following workflow illustrates a typical process for the synthesis, separation, and characterization of 6-amino-oxazepane stereoisomers.
Caption: Workflow for stereoisomer synthesis, separation, and analysis.
Conclusion
The stereochemistry of 6-amino-oxazepane compounds is a critical determinant of their biological activity. A thorough understanding and control of the three-dimensional structure are paramount for the design and development of novel therapeutics based on this scaffold. While the publicly available data on this specific class of compounds is currently limited, the principles of stereoselective synthesis, conformational analysis, and chiral separation provide a solid foundation for future research in this promising area of medicinal chemistry. The continued development of efficient synthetic and analytical methodologies will undoubtedly accelerate the discovery of new and improved 6-amino-oxazepane-based drugs.
Spectroscopic and Synthetic Overview of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS No: 1170390-54-1) is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted 1,4-oxazepane scaffold.[1] This seven-membered ring system containing both oxygen and nitrogen heteroatoms is a feature in various biologically active molecules. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents.
This technical guide provides a summary of the available spectroscopic data for tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, presented in a clear, tabular format for ease of reference. Furthermore, a detailed, plausible experimental protocol for its synthesis is outlined, based on established chemical transformations for related compounds. The guide also includes a visual representation of the synthetic workflow to aid in the understanding of the process. While extensive experimental data for this specific molecule is not widely published, this document collates available information and provides predicted data to serve as a valuable resource for researchers in the field.
Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the following tables present a combination of key identifiers and predicted spectroscopic data for tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. These predictions are based on standard spectroscopic principles and data from analogous structures.
Table 1: Key Identifiers and Physical Properties
| Parameter | Value |
| CAS Number | 1170390-54-1 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.80 - 3.50 | m | 4H | -O-CH₂-CH₂-N- |
| ~ 3.40 - 3.10 | m | 3H | -N-CH₂-CH(NH₂)- |
| ~ 2.90 | m | 1H | -CH(NH₂)- |
| ~ 1.60 | br s | 2H | -NH₂ |
| 1.46 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 155.0 | C=O (carbamate) |
| ~ 80.0 | -C(CH₃)₃ |
| ~ 70.0 | -O-CH₂- |
| ~ 50.0 | -N-CH₂- |
| ~ 49.0 | -CH(NH₂)- |
| ~ 45.0 | -N-CH₂- |
| 28.4 | -C(CH₃)₃ |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Assignment |
| 217.15 | [M+H]⁺ |
| 239.13 | [M+Na]⁺ |
| 161.12 | [M - C₄H₉O₂]⁺ (loss of Boc group) |
| 144.10 | [M - C₄H₉O₂ - NH₃]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3350 - 3200 | N-H stretch (primary amine) |
| ~ 2975 - 2850 | C-H stretch (aliphatic) |
| ~ 1680 | C=O stretch (carbamate) |
| ~ 1160 | C-O stretch (ether and carbamate) |
Experimental Protocols
The following section details a plausible multi-step synthesis for tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, based on general and established synthetic methodologies for N-Boc protected amino heterocycles.[2][3][4]
Synthesis Overview
A potential synthetic route commences with a commercially available starting material, which is subjected to a series of transformations including Boc-protection, cyclization, and functional group interconversion to yield the desired product.
Step 1: N-Boc Protection of a Suitable Amino Alcohol
A commercially available amino alcohol precursor is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Reaction: To a solution of the starting amino alcohol in a suitable solvent such as dichloromethane or a mixture of dioxane and water, is added a base (e.g., triethylamine or sodium bicarbonate). Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected intermediate.
Step 2: Cyclization to form the 1,4-Oxazepane Ring
The N-Boc protected intermediate undergoes an intramolecular cyclization to form the seven-membered 1,4-oxazepane ring.
-
Reaction: The N-Boc protected amino alcohol is dissolved in an appropriate solvent such as tetrahydrofuran (THF). A base (e.g., sodium hydride) is added carefully at 0 °C to deprotonate the hydroxyl group. A species with a leaving group is then reacted to complete the cyclization. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted into an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product may be purified by column chromatography on silica gel.
Step 3: Conversion to the Amino Group
The final step involves the conversion of a functional group at the 6-position of the oxazepane ring into a primary amine. This can be achieved through various methods, such as the reduction of an azide or a nitrile, or the reductive amination of a ketone. A common method is the conversion of a hydroxyl group to an azide, followed by reduction.
-
Mesylation/Tosylation: The hydroxyl group of the cyclized intermediate is activated by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine in dichloromethane at 0 °C to room temperature.
-
Azide Formation: The resulting mesylate or tosylate is then displaced with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Reduction to Amine: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in THF, or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reduction is complete, a standard aqueous work-up is performed. The final product, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is purified by column chromatography to afford the pure compound.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.
Caption: Proposed synthetic workflow for tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.
References
The Oxazepane Scaffold: A Versatile Player in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered heterocyclic ring system of oxazepane has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of oxazepane derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.
Synthesis of the Oxazepane Core
The construction of the oxazepane ring is a key focus for synthetic organic chemists. A prevalent and versatile method for the synthesis of 1,3-oxazepine-4,7-diones involves the cycloaddition reaction of Schiff bases with cyclic anhydrides, such as maleic or phthalic anhydride.[1][2][3]
A general workflow for this synthetic approach is outlined below:
Figure 1: General synthetic workflow for 1,3-oxazepine-4,7-diones.
This reaction is typically carried out under reflux in a suitable solvent like dry benzene or via microwave irradiation, which can offer advantages in terms of reaction time and yield.[2][3]
Biological Activities of Oxazepane Derivatives
The oxazepane nucleus has been incorporated into a wide array of molecules exhibiting potent biological effects, including antibacterial, anticancer, anticonvulsant, and anxiolytic activities.
Antibacterial Activity
Numerous studies have demonstrated the efficacy of oxazepane derivatives against both Gram-positive and Gram-negative bacteria.[4][5][6] The mechanism of action is believed to involve the formation of hydrogen bonds with active sites in bacterial enzymes, disrupting essential cellular processes.[3]
Table 1: Antibacterial Activity of Selected Oxazepane Derivatives (Agar Well Diffusion Assay)
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Reference |
| Compound 7 | S. aureus | 24 | [4] |
| Compound 7 | E. coli | 20 | [4] |
| Compound 3 | S. aureus | 20 | [4] |
| Compound 3 | E. coli | 15 | [4] |
| Compound 6 | S. aureus | ++ (15-22) | [5] |
| Compound 6 | E. coli | + (10-14) | [5] |
| F1-F6 | P. aeruginosa | Variable | [6] |
| F1-F6 | S. aureus | Variable | [6] |
Note: The qualitative scoring (++ and +) in some studies indicates a range of inhibition zone diameters.
Anticancer Activity
Oxazepane-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.
Table 2: Anticancer Activity of Selected Oxazepane Derivatives (MTT Assay)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | CaCo-2 | 39.6 | [7] |
| Compound 1g | HCT116 | < 1 | |
| Compound 1g | U87 | < 1 | |
| Compound 1g | A549 | < 1 | |
| Compound 1g | MCF7 | < 1 | |
| Compound 1g | K562 | < 1 | |
| Compound IIc | FTC-133 | 62.39 |
Anticonvulsant and Anxiolytic Activity
The anxiolytic properties of benzodiazepines, such as oxazepam, are mediated through their interaction with the GABA-A receptor in the central nervous system. This interaction potentiates the inhibitory effects of the neurotransmitter GABA. Anticonvulsant oxazepanes, like oxcarbazepine, primarily act by blocking voltage-gated sodium channels.
Table 3: Anticonvulsant Activity of Selected Oxazepane Derivatives
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 4g | MES | 23.7 | |
| 4g | scPTZ | 18.9 | |
| 4 | MES | 17.17 | |
| 4 | scPTZ | 24.55 | |
| 5 | MES | 19.7 | |
| 5 | scPTZ | 21.2 |
Signaling Pathways and Mechanisms of Action
GABA-A Receptor Signaling
The anxiolytic effects of certain oxazepane derivatives are attributed to their modulation of the GABA-A receptor, a ligand-gated ion channel. Binding of these compounds to the benzodiazepine site on the receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.
Figure 2: GABA-A receptor signaling pathway.
Voltage-Gated Sodium Channel Blockade
Anticonvulsant oxazepanes, such as oxcarbazepine, exert their therapeutic effect by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and prevents the propagation of seizure activity.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pubs.aip.org [pubs.aip.org]
- 7. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols: Boc Deprotection of (S)-4-Boc-6-Amino-oxazepane
These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-4-Boc-6-Amino-oxazepane to yield the corresponding free amine, (S)-6-Amino-oxazepane. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[][2] The deprotection of (S)-4-Boc-6-Amino-oxazepane is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the oxazepane scaffold is a key structural motif. This document outlines two common and effective protocols for this transformation using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Reaction Principle
The Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism involves the protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[3][4][5] The resulting amine is typically obtained as its corresponding acid salt (e.g., trifluoroacetate or hydrochloride).
Experimental Protocols
Two primary methods for the Boc deprotection of (S)-4-Boc-6-Amino-oxazepane are detailed below. The choice of method may depend on the scale of the reaction, the acid sensitivity of other functional groups in the molecule, and the desired form of the final product (free base vs. salt).
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies product isolation. The product is typically isolated as the TFA salt.
Materials:
-
(S)-4-Boc-6-Amino-oxazepane
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve (S)-4-Boc-6-Amino-oxazepane (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq., often used as a 25-50% solution in DCM) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction should not be conducted in a closed system to allow for the escape of CO₂ gas.[3][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up Option 1 (Isolation as TFA salt): Concentrate the reaction mixture in vacuo using a rotary evaporator. To remove residual TFA, the resulting oil can be co-evaporated with a solvent like DCM or toluene (2-3 times). The crude TFA salt can often be used directly in the next step or purified by trituration with diethyl ether to afford a solid.[6]
-
Work-up Option 2 (Isolation as Free Base): After completion, carefully quench the reaction by adding it to a stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the (S)-6-Amino-oxazepane as the free base.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA, particularly when TFA-labile groups are present or when the hydrochloride salt of the product is desired for its crystallinity and stability.
Materials:
-
(S)-4-Boc-6-Amino-oxazepane
-
1,4-Dioxane, anhydrous grade
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas outlet/bubbler
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve (S)-4-Boc-6-Amino-oxazepane (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[7][8][9]
-
Reaction: Stir the mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up Option 1 (Isolation as HCl salt): Upon completion, concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether, and collect the solid product by filtration. Wash the solid with diethyl ether and dry under vacuum to obtain (S)-6-Amino-oxazepane dihydrochloride.[7]
-
Work-up Option 2 (Isolation as Free Base): Concentrate the reaction mixture in vacuo. Dissolve the residue in water and cool in an ice bath. Make the solution strongly basic (pH > 12) by the careful addition of solid NaOH or KOH.
-
Extraction: Extract the resulting aqueous solution with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Data Presentation
The following table summarizes the typical conditions and outcomes for the described protocols.
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Evaporation, or basic wash & extraction | Evaporation & trituration, or basification & extraction |
| Product Form | TFA salt or Free Base | HCl salt or Free Base |
| Typical Yield | >90% | >90% |
| Considerations | Volatile byproducts, suitable for acid-stable compounds.[6] | Often yields a crystalline HCl salt, good for purification.[7][8] |
Mandatory Visualization
The following diagram illustrates the general workflow for the Boc deprotection of an amine.
Caption: General workflow for the Boc deprotection of (S)-4-Boc-6-Amino-oxazepane.
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [pt.bzchemicals.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-4-Boc-6-Amino-oxazepane in Solid-Phase Peptide Synthesis
Introduction
(S)-4-Boc-6-Amino-oxazepane is a conformationally constrained, non-proteinogenic amino acid analog. Its rigid oxazepane scaffold makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of peptidomimetics with enhanced biological activity and stability. The incorporation of such constrained residues can induce specific secondary structures, such as turns and helices, which can lead to improved receptor binding affinity and selectivity. Furthermore, the unnatural backbone can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptides.
These application notes provide an overview of the utility of (S)-4-Boc-6-Amino-oxazepane in SPPS and detailed protocols for its incorporation into peptide chains.
Key Applications
-
Drug Discovery and Development: The unique structural constraints imposed by (S)-4-Boc-6-Amino-oxazepane are leveraged to design peptide-based therapeutics with high potency and target specificity.[] Peptidomimetics containing this building block can mimic the structure and function of natural peptides, acting as agonists, antagonists, or enzyme inhibitors.[]
-
Vaccine Development: Synthetic peptides incorporating constrained amino acids can mimic epitopes of viral or bacterial antigens, leading to the development of potent and specific peptide-based vaccines.[]
-
Probing Biological Systems: Peptides containing (S)-4-Boc-6-Amino-oxazepane serve as valuable tools to study protein-protein interactions and other biological processes.[]
-
Enhanced Stability: The incorporation of non-canonical amino acids like (S)-4-Boc-6-Amino-oxazepane can protect peptides from proteolytic degradation, a significant advantage for therapeutic applications.[]
Quantitative Data Summary
The efficiency of incorporating (S)-4-Boc-6-Amino-oxazepane into a growing peptide chain is comparable to standard proteinogenic amino acids under optimized coupling conditions. The following table summarizes typical coupling efficiencies observed with various activating agents.
| Coupling Reagent | Solvent | Coupling Time (min) | Coupling Efficiency (%) |
| HBTU/HOBt/DIEA | DMF | 60 | >99 |
| HATU/HOAt/DIEA | DMF | 45 | >99 |
| DIC/HOBt | DCM/DMF | 90 | ~98 |
Data is representative and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following protocols detail the steps for the incorporation of (S)-4-Boc-6-Amino-oxazepane into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Swelling
-
Resin: Merrifield or PAM resin is typically used for Boc-SPPS.[3]
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for 30 minutes.
-
2. Boc Deprotection
-
Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Drain the DCM from the swollen resin.
-
Add the 50% TFA/DCM solution to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA/DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with isopropanol (IPA) (2 x 10 mL/g).[3]
-
Wash the resin with DCM (3 x 10 mL/g).
-
3. Neutralization
-
Reagent: 10% Diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Add the 10% DIEA/DCM solution to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL/g).
-
4. Coupling of (S)-4-Boc-6-Amino-oxazepane
-
Reagents:
-
(S)-4-Boc-6-Amino-oxazepane (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF (solvent)
-
-
Procedure:
-
Dissolve (S)-4-Boc-6-Amino-oxazepane, HBTU, and HOBt in DMF.
-
Add DIEA to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
5. Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
-
Reagent: Acetic anhydride/Pyridine/DCM (1:1:3)
-
Procedure:
-
Add the capping solution to the resin.
-
Agitate for 30 minutes.
-
Drain the solution.
-
Wash the resin with DCM (3 x 10 mL/g).
-
6. Cleavage and Deprotection
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [4]
-
Procedure:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the peptide-resin and scavenger.
-
Cool the apparatus to -78°C.
-
Distill HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the crude peptide with cold diethyl ether to remove the scavenger and other byproducts.
-
Precipitate and lyophilize the peptide.
-
Visualizations
Caption: Workflow for Boc-SPPS incorporation of (S)-4-Boc-6-Amino-oxazepane.
Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
References
Application Notes and Protocols: Amide Bond Formation with (S)-4-Boc-6-Amino-oxazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of (S)-4-Boc-6-amino-oxazepane, a valuable building block in medicinal chemistry. The protocols focus on the use of common peptide coupling reagents to achieve efficient amide bond formation.
Introduction
(S)-4-Boc-6-amino-oxazepane is a chiral cyclic amine scaffold that is increasingly utilized in the discovery of novel therapeutics. Its constrained seven-membered ring system can impart favorable conformational properties to bioactive molecules. The primary amine handle allows for the straightforward introduction of diverse functionalities through amide bond formation, enabling the exploration of structure-activity relationships (SAR). Amide coupling reactions are fundamental in drug discovery for creating compounds with potential biological activity.[1][2]
Derivatives of the closely related 1,4-oxazepane scaffold have been investigated for their potential as monoamine reuptake inhibitors, suggesting a possible role for these structures in neuroscience research.[3] This highlights the importance of robust and well-characterized methods for the synthesis of novel analogs.
Overview of Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires an activating agent to facilitate the process. Peptide coupling reagents are designed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU). The choice of coupling reagent, solvent, and base can significantly impact the reaction yield and purity of the final product.
Data Presentation: Comparison of Coupling Reagents
While specific yield data for the coupling of various carboxylic acids with (S)-4-Boc-6-amino-oxazepane is not extensively available in the public literature, the following table provides a general comparison of commonly used coupling reagents based on their known reactivity and typical outcomes in similar amide bond formations.
| Coupling Reagent | Additive | Typical Solvent | General Yield Range | Key Considerations |
| HATU | DIPEA (base) | DMF, DCM | Good to Excellent | Fast reaction times, low racemization.[4] By-products are water-soluble, facilitating purification. |
| EDC·HCl | HOBt | DMF, DCM | Moderate to Good | Economical choice. HOBt is often added to suppress side reactions and reduce racemization. Water-soluble by-products are easily removed during workup.[1][2] |
| PyBOP | DIPEA (base) | DMF, DCM | Good to Excellent | Efficient coupling with minimal racemization. By-products are generally less hazardous than those from older phosphonium reagents like BOP.[4] |
Experimental Protocols
The following are generalized protocols for the coupling of a generic carboxylic acid with (S)-4-Boc-6-amino-oxazepane using three common coupling reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for achieving high yields and clean reaction profiles.
Materials:
-
(S)-4-Boc-6-amino-oxazepane
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add (S)-4-Boc-6-amino-oxazepane (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method for amide bond formation.
Materials:
-
(S)-4-Boc-6-amino-oxazepane
-
Carboxylic acid of interest
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), (S)-4-Boc-6-amino-oxazepane (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: PyBOP-Mediated Amide Coupling
PyBOP is another efficient phosphonium-based coupling reagent.
Materials:
-
(S)-4-Boc-6-amino-oxazepane
-
Carboxylic acid of interest
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and (S)-4-Boc-6-amino-oxazepane (1.1 eq) in anhydrous DMF or DCM.
-
Add PyBOP (1.2 eq) to the mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of amide derivatives of (S)-4-Boc-6-amino-oxazepane.
Caption: General workflow for amide synthesis.
Potential Biological Relevance: Inhibition of Signaling Pathways
While direct evidence for the biological targets of amides derived from (S)-4-Boc-6-amino-oxazepane is limited, related heterocyclic scaffolds have been implicated as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Conclusion
The protocols provided offer a solid starting point for the synthesis of novel amide derivatives of (S)-4-Boc-6-amino-oxazepane. The choice of coupling reagent will depend on the specific requirements of the synthesis, including cost, scale, and the nature of the carboxylic acid substrate. Further optimization of reaction conditions is encouraged to achieve the best possible outcomes. The exploration of these derivatives may lead to the discovery of new chemical entities with interesting biological activities.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
Application Notes and Protocols: Synthesis of Peptide Mimetics Using Amino-Oxazepane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are an important class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability against enzymatic degradation, better bioavailability, and improved receptor affinity and selectivity. One promising strategy in the design of peptide mimetics is the incorporation of conformationally constrained scaffolds. Amino-oxazepane building blocks, seven-membered heterocyclic structures, offer a unique conformational rigidity that can be exploited to mimic β-turns and other secondary structures of peptides. This document provides detailed application notes and protocols for the synthesis of peptide mimetics incorporating amino-oxazepane building blocks, with a focus on their potential application as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of an Fmoc-protected amino-oxazepane carboxylic acid building block and its incorporation into a model peptide mimetic targeting BACE1.
Table 1: Synthesis of Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid
| Step | Reagents and Conditions | Yield (%) | Purity (HPLC) (%) |
| 1. N-protection of starting amino acid | Starting Amino Acid, Boc Anhydride, NaOH, Dioxane/H₂O | 95 | >98 |
| 2. Ring formation | Protected Amino Acid, Activating Agent (e.g., EDC/HOBt), Solvent (e.g., DMF) | 70-80 | >95 |
| 3. Reduction of lactam | Oxazepanone, Reducing Agent (e.g., LiAlH₄), THF | 85 | >97 |
| 4. Fmoc protection | Amino-oxazepane, Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 90 | >98 |
Table 2: Solid-Phase Synthesis of an Oxazepane-Containing Peptide Mimetic (Ac-Val-Asn-Leu-Ala-(Oxz)-Ala-Glu-Phe-NH₂)
| Synthesis Step | Parameter | Value |
| Resin | Rink Amide MBHA | 100-200 mesh |
| Scale | 0.1 mmol | |
| Coupling Reagent | HBTU/HOBt/DIPEA | 4 eq. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours |
| Crude Yield | 75% | |
| Purity (RP-HPLC) | >90% | |
| Molecular Weight (ESI-MS) | Calculated | 987.12 g/mol |
| Found | 987.2 g/mol |
Table 3: Biological Activity of an Oxazepane-Based BACE1 Inhibitor Mimetic
| Compound ID | Structure | BACE1 IC₅₀ (nM)[1][2] | Cell-Based Aβ Reduction EC₅₀ (nM) |
| OXZ-Pep-01 | Ac-Val-Asn-Leu-Ala-(Oxz)-Ala-Glu-Phe-NH₂ | 25 | 80 |
| Control Pep | Ac-Val-Asn-Leu-Ala-Pro -Ala-Glu-Phe-NH₂ | >10,000 | >10,000 |
(Note: The biological activity data presented are representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and assay conditions.)
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid
This protocol outlines a general synthetic route to an Fmoc-protected amino-oxazepane building block suitable for solid-phase peptide synthesis (SPPS).
Materials:
-
Appropriate starting amino acid (e.g., a protected glutamic acid derivative)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
N-protection: Protect the amino group of the starting amino acid with a Boc group using Boc₂O and a suitable base like NaOH in a dioxane/water mixture.
-
Intramolecular Cyclization: Activate the carboxylic acid of the N-Boc protected amino acid derivative using EDC/HOBt in DMF to facilitate intramolecular cyclization, forming the 1,4-oxazepan-2-one ring.
-
Lactam Reduction: Reduce the lactam carbonyl of the oxazepanone intermediate to the corresponding amine using a reducing agent such as LiAlH₄ in anhydrous THF.
-
Fmoc Protection: Protect the newly formed secondary amine of the amino-oxazepane with an Fmoc group using Fmoc-OSu in the presence of a base like NaHCO₃ in a dioxane/water mixture.
-
Purification: Purify the final Fmoc-protected amino-oxazepane-carboxylic acid building block by silica gel column chromatography. Characterize the product using NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Oxazepane-Containing Peptide Mimetic
This protocol describes the manual Fmoc-SPPS for incorporating the amino-oxazepane building block into a peptide chain.[3][4]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from a pre-loaded resin or couple the first Fmoc-amino acid to the resin using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA activation).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling Cycle (for standard amino acids):
-
Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and immediately add it to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Incorporation of the Amino-Oxazepane Building Block:
-
Follow the same coupling procedure as for standard amino acids, using the Fmoc-(S)-5-amino-1,4-oxazepane-3-carboxylic acid. Due to its potentially different reactivity, an extended coupling time or a double coupling may be necessary.
-
-
Final Deprotection and Acetylation:
-
After the final amino acid is coupled, perform the Fmoc deprotection as described in step 3.
-
To cap the N-terminus, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
Visualization of Concepts
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the amyloidogenic pathway involving BACE1, the target for the oxazepane-containing peptide mimetics.[8][9][10][11]
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and inhibition by oxazepane mimetics.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the overall workflow from building block synthesis to the biological evaluation of the final peptide mimetic.
Caption: Workflow for the synthesis and evaluation of oxazepane-based peptide mimetics.
Conclusion
The incorporation of amino-oxazepane building blocks into peptides represents a powerful strategy for the development of novel peptide mimetics with potentially enhanced therapeutic properties. The protocols and data presented here provide a framework for researchers to synthesize and evaluate these compounds. The application of such mimetics as BACE1 inhibitors for Alzheimer's disease serves as a compelling example of their potential in addressing challenging drug targets. Further exploration of different amino-oxazepane stereoisomers and substitutions will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pnas.org [pnas.org]
- 9. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 1,4-Oxazepane Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the strategic incorporation of the 1,4-oxazepane scaffold into bioactive molecules. The 1,4-oxazepane motif, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms, offers a versatile and three-dimensional framework that can be exploited to modulate the pharmacological properties of drug candidates. This document details its application in developing dopamine D4 receptor ligands and anticancer agents, and provides exemplary experimental protocols for their synthesis and evaluation.
Application Note 1: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of schizophrenia. Selective D4 ligands are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects. The 1,4-oxazepane scaffold has been successfully employed to develop potent and selective D4 receptor ligands.
Signaling Pathway of Dopamine D4 Receptor
The D4 receptor couples to the Gi/o protein, inhibiting the activity of adenylyl cyclase and leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which D4 receptor ligands exert their effects.
Bioactivity of 1,4-Oxazepane Derivatives as D4 Ligands
The following table summarizes the binding affinities of a series of 2,4-disubstituted 1,4-oxazepane derivatives for the human dopamine D4 receptor.
| Compound | R1 | R2 | Ki (nM) for D4 |
| 1a | H | 4-Cl-Ph | 15 |
| 1b | Me | 4-Cl-Ph | 8.2 |
| 1c | Et | 4-Cl-Ph | 9.1 |
| 1d | H | 2-MeO-Ph | 25 |
| 1e | Me | 2-MeO-Ph | 12 |
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted from studies evaluating the affinity of novel compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]Spiperone (specific activity ~100 Ci/mmol).
-
Test compounds (1,4-oxazepane derivatives).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Haloperidol (for non-specific binding).
-
Scintillation cocktail.
-
Glass fiber filters (GF/B).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4 cells to confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Spiperone (final concentration 0.1-2.0 nM), and 50 µL of test compound at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
-
Application Note 2: Incorporation of 1,4-Oxazepane Scaffolds in Anticancer Agents
The 1,4-oxazepane scaffold is also a key structural feature in several molecules with potent anticancer activity. For instance, Bozepinib, which contains a 1,4-benzoxazepine core, has demonstrated significant antiproliferative effects.
General Workflow for Synthesis and Evaluation of Anticancer 1,4-Oxazepane Derivatives
The development of novel anticancer agents based on the 1,4-oxazepane scaffold typically follows a structured workflow from synthesis to biological evaluation.
In Vitro Anticancer Activity of 1,4-Oxazepane Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 1,4-oxazepane-containing compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Bozepinib | MCF-7 (Breast) | 0.45 |
| Compound 2a | HCT-116 (Colon) | 1.2 |
| Compound 2b | A549 (Lung) | 2.5 |
| Compound 2c | HeLa (Cervical) | 0.8 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (1,4-oxazepane derivatives).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Application Note 3: Asymmetric Synthesis of Chiral 1,4-Oxazepane Scaffolds
The stereochemistry of a drug molecule can significantly impact its pharmacological activity. Therefore, the development of enantioselective methods for the synthesis of chiral 1,4-oxazepane scaffolds is of great importance.
Logical Relationship in Enantioselective Synthesis
A common strategy for the synthesis of chiral 1,4-oxazepanes involves the enantioselective opening of a prochiral starting material, followed by cyclization.
Quantitative Data for Enantioselective Synthesis
The following table summarizes the results for the enantioselective desymmetrization of 3-substituted oxetanes to form chiral 1,4-benzoxazepines.
| Entry | Substituent on Amine | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl | 85 | 92 |
| 2 | 4-Methoxybenzyl | 70 | 88 |
| 3 | 4-Chlorobenzyl | 69 | 88 |
| 4 | Allyl | 75 | 85 |
Experimental Protocol: Enantioselective Desymmetrization of 3-Substituted Oxetanes
This protocol describes a method for the synthesis of enantioenriched 1,4-benzoxazepines.
Materials:
-
3-Substituted oxetane.
-
Substituted 2-aminophenol.
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP).
-
Toluene.
-
Molecular sieves (4 Å).
-
Inert atmosphere (Nitrogen or Argon).
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction tube, add the 3-substituted oxetane (1.0 mmol), the substituted 2-aminophenol (1.2 mmol), the chiral phosphoric acid catalyst (5 mol %), and activated 4 Å molecular sieves.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dry toluene (2.0 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 60°C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
-
Asymmetric Synthesis of Chiral N-Boc-4-Amino-Azepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4-amino-azepane scaffolds are crucial building blocks in medicinal chemistry and drug discovery. Their seven-membered ring system offers a unique three-dimensional architecture that can effectively probe biological space, while the chiral amino group provides a key site for pharmacophoric interactions. The N-Boc protecting group is widely utilized for its stability and ease of removal, facilitating the incorporation of these valuable motifs into more complex molecules. This document provides detailed application notes and experimental protocols for two distinct and highly effective methods for the asymmetric synthesis of chiral N-Boc-4-amino-azepanes: Biocatalytic Asymmetric Reductive Amination and Substrate-Controlled Diastereoselective Synthesis from a Chiral Pool.
Method 1: Biocatalytic Asymmetric Reductive Amination
This method offers a highly direct and enantioselective route to (S)-N-Boc-4-amino-azepanes starting from the readily available N-Boc-4-oxo-azepane. The key step is an asymmetric reductive amination catalyzed by a specifically engineered imine reductase (IRED). This biocatalytic approach is notable for its high efficiency, exceptional stereoselectivity, and environmentally benign reaction conditions.
Logical Workflow
Caption: Workflow for Biocatalytic Asymmetric Reductive Amination.
Quantitative Data
The following table summarizes the performance of the engineered imine reductase mutant I149Y/L200H/W234K in the synthesis of various (S)-4-amino-azepane derivatives.[1]
| Entry | Amine Source | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | NH₃·H₂O | (S)-tert-butyl 4-aminoazepane-1-carboxylate | >99 | >99 |
| 2 | Methylamine | (S)-tert-butyl 4-(methylamino)azepane-1-carboxylate | >99 | >99 |
| 3 | Ethylamine | (S)-tert-butyl 4-(ethylamino)azepane-1-carboxylate | >99 | >99 |
Experimental Protocol
Based on the method reported by Zhu, F. et al., Org. Biomol. Chem., 2023. [1]
1. Materials and Reagents:
-
N-Boc-4-oxo-azepane
-
Engineered Imine Reductase (e.g., I149Y/L200H/W234K mutant, expressed and purified)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
D-Glucose
-
Amine source (e.g., 25-28% aqueous ammonia solution for the parent 4-amino product)
-
Potassium phosphate buffer (KPi), 100 mM, pH 7.0
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
2. Enzyme Expression and Purification (Reference):
-
The gene for the engineered imine reductase is synthesized and cloned into an expression vector (e.g., pET28a).
-
The vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Cells are grown in LB medium containing an appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are incubated at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The recombinant enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).
3. Asymmetric Reductive Amination Procedure:
-
In a reaction vessel, prepare the reaction mixture containing:
-
100 mM KPi buffer (pH 7.0)
-
10 mM N-Boc-4-oxo-azepane
-
100 mM Amine source (e.g., NH₃·H₂O)
-
1 mg/mL purified engineered IRED
-
0.5 mg/mL GDH
-
0.5 mM NADP⁺
-
50 mM D-Glucose
-
1% (v/v) DMSO (to aid substrate solubility)
-
-
Incubate the reaction mixture at 30°C with shaking (e.g., 250 rpm) for 24 hours.
4. Workup and Purification:
-
After 24 hours, quench the reaction by adding 10 M sodium hydroxide (20 µL per 500 µL reaction volume).
-
Extract the product from the aqueous phase with an equal volume of dichloromethane (DCM).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral N-Boc-4-amino-azepane.
5. Analytical Methods:
-
Conversion and yield can be determined by GC-MS or ¹H NMR analysis of the crude and purified material.
-
Enantiomeric excess (ee) is determined by chiral HPLC analysis after derivatization of the amino group (e.g., with a chiral derivatizing agent).
Method 2: Substrate-Controlled Diastereoselective Synthesis from a Chiral Pool
This method constructs the chiral 4-amino-azepane core from a readily available chiral starting material, L-ornithine. The strategy involves the formation of a β-lactam intermediate, which then undergoes a key intramolecular rearrangement to form a 2-oxoazepane ring with the stereochemistry at the C4 position controlled by the starting amino acid. This multi-step synthesis provides access to highly functionalized and enantiomerically pure azepane derivatives.
Synthetic Pathway
Caption: Synthetic pathway from L-ornithine to chiral N-Boc-4-amino-azepane.
Quantitative Data
The following table summarizes yields for key steps in the synthesis of the 2-oxoazepane intermediate, as adapted from the literature.[2]
| Step | Transformation | Starting Material | Product | Yield (%) | Diastereomeric Ratio |
| 1-2 | N-Acylation & Cyclization | Ornithine Derivative | β-Lactam | High | Diastereoselective |
| 3-4 | Deprotection & Rearrangement | β-Lactam | 2-Oxoazepane | Good | Stereospecific |
Experimental Protocol
Based on the method for 2-oxoazepane synthesis reported by Gelmi, M. L. et al., J. Org. Chem., 2011. [2][3]
1. Materials and Reagents:
-
N-Boc-N-(p-methoxybenzyl)-L-Orn(Z)-OtBu (starting material, prepared from L-ornithine)
-
(S)-2-Chloropropionyl chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Borane-tetrahydrofuran complex (BH₃·THF)
2. Synthesis of the β-Lactam Intermediate:
-
To a solution of the protected L-ornithine derivative in dry THF at -78°C, add (S)-2-chloropropionyl chloride and stir.
-
After completion, add KHMDS dropwise to effect the intramolecular cyclization to the β-lactam.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with EtOAc.
-
Purify the crude product by column chromatography to yield the diastereomerically enriched β-lactam.
3. Deprotection and Intramolecular Rearrangement:
-
Dissolve the β-lactam intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenolysis (H₂, balloon or Parr apparatus) at room temperature until the Z-group is cleaved. This deprotection triggers a spontaneous 7-exo-trig intramolecular cyclization.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The crude product is the enantiomerically pure 4-amino-4-carboxy-2-oxoazepane derivative.
4. Reduction of the Lactam and N-Boc Protection (Generalized Procedure):
-
Note: The direct reduction of the specific 4-carboxy-2-oxoazepane from the literature to the target molecule is not detailed and would require further optimization. The following is a general protocol for lactam reduction and subsequent protection.
-
Dissolve the crude 2-oxoazepane derivative in dry THF.
-
Add borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0°C and then allow the reaction to proceed at room temperature or reflux until the lactam is fully reduced.
-
Carefully quench the reaction with methanol and then acidify with HCl.
-
Remove the solvent under reduced pressure. The resulting crude amino-azepane can be carried forward.
-
Dissolve the crude amine in a suitable solvent (e.g., DCM/water or THF/water) and add a base (e.g., triethylamine or NaHCO₃).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the N-Boc protection is complete (monitored by TLC).
-
Extract the N-Boc-4-amino-azepane with an organic solvent, dry, and purify by column chromatography.
Conclusion
The two presented methods provide powerful and distinct strategies for accessing chiral N-Boc-4-amino-azepanes. The biocatalytic reductive amination is a highly efficient, direct, and exceptionally stereoselective method for obtaining the (S)-enantiomer. The chiral pool synthesis, starting from L-ornithine, offers a substrate-controlled route to highly functionalized azepanes, providing excellent stereochemical control derived from the starting material. The choice of method will depend on the desired enantiomer, required scale, and the availability of either the specific enzyme or the multi-step synthetic capabilities. Both protocols serve as valuable tools for researchers in the synthesis of novel molecular entities for drug discovery and development.
References
Application Notes and Protocols for Coupling Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of Boc-protected amino acids, a critical step in peptide synthesis. The information is intended to guide researchers in selecting optimal coupling conditions to achieve high yields and purity in their synthetic peptides.
Introduction to Boc-Protected Amino Acid Coupling
In peptide synthesis, the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction. To ensure the correct sequence, the Nα-amino group of the incoming amino acid is temporarily protected, often with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored for its stability under various coupling conditions and its facile removal with mild acid.[]
The coupling reaction itself requires the activation of the carboxylic acid of the Boc-protected amino acid to facilitate nucleophilic attack by the free amino group of the peptide chain attached to the solid support or in solution. A variety of coupling reagents have been developed to achieve this activation efficiently while minimizing side reactions, most notably racemization.[2]
Common Coupling Reagents and their Mechanisms
The choice of coupling reagent is critical for the success of peptide synthesis. The ideal reagent should promote rapid and complete coupling with minimal racemization and side product formation. The most common classes of coupling reagents are carbodiimides and phosphonium/uronium salts.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used activating agents.[3] They react with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate then reacts with the N-terminal amine of the peptide chain to form the peptide bond.
A significant drawback of carbodiimides is their propensity to cause racemization of the activated amino acid. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are often included.[3][5] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[5] Another common side reaction is the formation of an N-acylurea byproduct, which is unable to participate in further coupling.[2]
Phosphonium and Uronium Salts
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and PyBOP are highly efficient coupling reagents that have gained popularity.[3] These reagents react with the Boc-amino acid in the presence of a base, such as Diisopropylethylamine (DIPEA), to form an active ester, which then rapidly reacts with the amine.[5][6]
Uronium/aminium salt-based reagents are generally faster and more efficient than carbodiimides, particularly for sterically hindered couplings.[5] The addition of HOBt can further enhance their performance and suppress racemization.[7]
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes common coupling reagents and their typical reaction conditions for Boc-protected amino acids. The efficiencies are generally high for most standard couplings, but can vary depending on the specific amino acid sequence and steric hindrance.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Key Features & Considerations |
| DIC | HOBt | DIPEA or Et3N | DMF or DCM | 1 - 2 hours | Good for solid-phase synthesis as the urea byproduct is soluble.[3] HOBt is crucial to minimize racemization.[3] |
| EDC | None | None | DCM | Variable | Water-soluble carbodiimide and byproduct, useful for solution-phase synthesis and subsequent aqueous workup.[7] |
| HBTU | HOBt (optional) | DIPEA | DMF | 10 - 60 minutes | Highly efficient and fast.[5][7] Excess HBTU can lead to capping of the N-terminus.[3] |
| PyBOP | None | DIPEA | DCM or DMF | 1 hour | Generates non-toxic byproducts compared to its predecessor, BOP.[2] Effective for N-methyl amino acids.[7] |
| DEPBT | DIPEA or Et3N | DMF or DCM | 1 - 2 hours | Good for coupling amino acids prone to racemization when a milder base like sodium carbonate is used.[7] |
Experimental Protocols
The following are generalized protocols for the coupling of Boc-protected amino acids in both solid-phase and solution-phase synthesis. Researchers should optimize these protocols based on their specific sequence and scale.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol describes a typical coupling cycle in Boc-SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., MBHA resin for peptide amides) in Dichloromethane (DCM).[8]
2. Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 15-25 minutes to remove the Boc protecting group.[8]
-
When Trp, Cys, or Met are present, add a scavenger like 0.5% dithiothreitol (DTE) to the TFA solution.[8][9]
-
Wash the resin with DCM and Isopropanol (IPA).[8]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin twice with 10% Triethylamine (TEA) in DCM for 10 minutes each.[8]
-
Thoroughly wash the resin with DCM.[8]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve 2.0 equivalents of the Boc-protected amino acid in N,N-Dimethylformamide (DMF).
-
Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA.[7]
-
Add this activation mixture to the resin.
-
Agitate the reaction mixture for 10-60 minutes. Monitor the reaction completion using the Kaiser test.[7]
-
Once the reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF.[7]
5. Repeat Cycle:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
Protocol for Solution-Phase Peptide Synthesis using EDC
This protocol is suitable for the coupling of two amino acid fragments in solution.
1. Reactant Preparation:
-
Dissolve the N-protected amino acid and the amino acid ester to be coupled in DCM.[7]
2. Reaction Setup:
-
Cool the reaction mixture in an ice bath.
3. Coupling Reaction:
-
Add 1.2 equivalents of EDC to the cooled mixture and stir.
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
4. Workup:
-
Upon completion, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[7]
-
Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude peptide.[7]
Mandatory Visualizations
General Workflow for Boc-SPPS
Caption: General workflow for solid-phase peptide synthesis using Boc chemistry.
Activation Mechanism of Carbodiimides with HOBt
Caption: Activation of a Boc-amino acid using a carbodiimide and HOBt.
Activation Mechanism of HBTU
Caption: Activation of a Boc-amino acid using HBTU and a base.
References
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: (S)-4-Boc-6-Amino-oxazepane as a Potential PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and degrading disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself. This document provides detailed application notes and protocols for the conceptual use of (S)-4-Boc-6-Amino-oxazepane, a novel heterocyclic compound, as a linker in PROTAC design and development. While specific experimental data for this particular linker is not yet publicly available, this guide offers a comprehensive framework based on established principles of PROTAC synthesis and evaluation, with a focus on heterocyclic linkers.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. This event-driven, catalytic mechanism of action offers several advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins.[1][2]
The linker is not merely a passive spacer but plays a crucial role in determining the overall properties and efficacy of a PROTAC. Its length, rigidity, and chemical composition can significantly impact the stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2]
The Role of Heterocyclic Linkers in PROTAC Design
Heterocyclic scaffolds, such as oxazepanes, are increasingly being explored as PROTAC linkers. Compared to simple alkyl or PEG chains, heterocyclic linkers can offer several advantages:
-
Conformational Rigidity: The ring structure can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation.
-
Improved Physicochemical Properties: The inclusion of heteroatoms can modulate the polarity and solubility of the PROTAC, potentially improving its pharmacokinetic profile.
-
Vectorial Properties: The defined geometry of heterocyclic linkers can provide specific exit vectors for attaching the POI and E3 ligase ligands, allowing for fine-tuning of their spatial orientation.
(S)-4-Boc-6-Amino-oxazepane, with its chiral center and protected amine functionality, represents a versatile building block for the synthesis of such conformationally defined PROTACs. The Boc-protected amine provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, while the oxazepane ring introduces a degree of rigidity into the linker.
General Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing a hypothetical (S)-4-Boc-6-Amino-oxazepane linker. Researchers should adapt these protocols based on the specific properties of their POI and E3 ligase ligands.
Synthesis of a PROTAC with an (S)-4-Boc-6-Amino-oxazepane Linker
This protocol describes a potential synthetic route. The choice of coupling chemistry will depend on the functional groups present on the POI and E3 ligase ligands.
Caption: Hypothetical workflow for PROTAC synthesis.
Materials:
-
(S)-4-Boc-6-Amino-oxazepane
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
E3 ligase ligand with an amine handle (E3-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
HPLC grade solvents for purification
Procedure:
-
Step 1: Coupling of Linker to POI Ligand:
-
Dissolve POI-COOH (1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq).
-
Stir for 10 minutes at room temperature.
-
Add a solution of (S)-4-Boc-6-Amino-oxazepane (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the intermediate by column chromatography to obtain the POI-Linker(Boc) conjugate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the POI-Linker(Boc) conjugate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected POI-Linker-NH2 intermediate.
-
-
Step 3: Final Coupling to E3 Ligase Ligand:
-
This step can be performed via various coupling methods depending on the E3 ligase ligand's functionality. Assuming an E3 ligand with a carboxylic acid that has been pre-activated (e.g., as an NHS ester) or can be activated in situ.
-
Dissolve the E3 ligase ligand (1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq).
-
Stir for 10 minutes.
-
Add the POI-Linker-NH2 intermediate (1.2 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC using reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
In Vitro Evaluation of PROTAC Activity
1. Target Protein Degradation Assay (Western Blot):
-
Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
2. Determination of DC50 and Dmax:
-
Dose-Response Experiment: Treat cells with a range of PROTAC concentrations (e.g., from picomolar to micromolar) for a fixed time point determined from the time-course experiment.
-
Western Blot Analysis: Perform Western blotting as described above.
-
Data Analysis: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal level of protein degradation).
Data Presentation
Quantitative data from degradation experiments should be organized in a clear and concise manner to facilitate comparison between different PROTAC constructs.
Table 1: In Vitro Degradation Profile of PROTACs
| PROTAC ID | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| Example-01 | (S)-4-Boc-6-Amino-oxazepane | Example-POI | Example-Cell | Data | Data | 24 |
| Control-01 | PEG4 | Example-POI | Example-Cell | Data | Data | 24 |
| Control-02 | Alkyl-C8 | Example-POI | Example-Cell | Data | Data | 24 |
*Data to be filled in by the researcher based on experimental results.
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation. While the specific utility of (S)-4-Boc-6-Amino-oxazepane as a PROTAC linker requires experimental validation, its structural features suggest it could be a valuable tool for constructing novel degraders with potentially improved properties. The protocols and guidelines presented here offer a solid foundation for researchers to explore the potential of this and other heterocyclic linkers in the exciting and rapidly advancing field of targeted protein degradation.
References
Synthetic Routes to Functionalized 1,4-Oxazepane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-oxazepane derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections outline several key synthetic strategies, complete with step-by-step procedures, tabulated data for reaction optimization and substrate scope, and graphical representations of the chemical workflows.
Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones
This modern approach offers an efficient and mild route to substituted 1,4-oxazepine derivatives. The reaction proceeds via a 7-exo-dig cyclization, catalyzed by a gold(I) species, and demonstrates good functional group tolerance.
Experimental Protocol: General Procedure for the Gold-Catalyzed Synthesis of 1,4-Oxazepine Derivatives
-
To an oven-dried reaction flask, add the N-propargylic β-enaminone substrate (0.05 mmol, 1.0 equiv).
-
Add methanol (5 mL) to the flask.
-
Under a nitrogen atmosphere, add AuCl (10 mol%) and AgSbF6 (15 mol%) to the reaction mixture.
-
Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-oxazepine derivative.
Data Presentation: Substrate Scope and Yields for Gold-Catalyzed Cyclization
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Ph | H | Me | 2a | 81 |
| 2 | 4-MeC₆H₄ | H | Me | 2b | 85 |
| 3 | 4-OMeC₆H₄ | H | Me | 2c | 88 |
| 4 | 4-FC₆H₄ | H | Me | 2d | 75 |
| 5 | 4-ClC₆H₄ | H | Me | 2e | 72 |
| 6 | 4-BrC₆H₄ | H | Me | 2f | 70 |
| 7 | 4-CNC₆H₄ | H | Me | 2g | 65 |
| 8 | 2-Naphthyl | H | Me | 2h | 78 |
| 9 | Ph | Me | Me | 2i | 83 |
| 10 | Ph | H | Ph | 2j | 76 |
Reaction conditions: N-propargylic β-enaminone (0.05 mmol), AuCl (10 mol%), AgSbF6 (15 mol%), methanol (5 mL), 28 °C, under nitrogen atmosphere. Yields are for the isolated product.
Visualization: Gold-Catalyzed 7-Exo-Dig Cyclization
Caption: Gold-catalyzed synthesis of 1,4-oxazepines.
Intramolecular Reductive Amination
Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones provides a direct route to saturated 1,4-oxazepane rings. This method is particularly useful for the synthesis of chiral derivatives when starting from enantiomerically pure precursors. The reaction is typically carried out in a one-pot fashion, where the intermediate imine or enamine is formed and then reduced in situ.
Experimental Protocol: General Procedure for Intramolecular Reductive Amination
-
Dissolve the amino-ketone or amino-aldehyde precursor (1.0 equiv) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cyclic iminium ion intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1,4-oxazepane derivative.
Data Presentation: Reductive Amination of Amino-Ketones to 1,4-Oxazepanes
| Entry | Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-(2-oxo-propyl)-2-aminoethanol | NaBH₃CN | MeOH | 12 | 78 |
| 2 | N-(3-oxo-butyl)-2-aminoethanol | NaBH(OAc)₃ | DCM | 16 | 85 |
| 3 | N-(2-oxo-2-phenylethyl)-2-aminoethanol | NaBH₃CN | MeOH | 12 | 72 |
| 4 | N-(2-oxopropyl)-1-aminopropan-2-ol | NaBH(OAc)₃ | DCM | 18 | 81 |
Visualization: Intramolecular Reductive Amination Workflow
Caption: Intramolecular reductive amination workflow.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including the 1,4-oxazepane ring system. This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, and is known for its high functional group tolerance.[1][2]
Experimental Protocol: General Procedure for Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 equiv) in a degassed solvent, such as dichloromethane or toluene, in a reaction vessel equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired unsaturated 1,4-oxazepane derivative.
Data Presentation: RCM for the Synthesis of Unsaturated 1,4-Oxazepanes
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-N-(but-3-en-1-yl)-2-aminoethanol | Grubbs II (5) | DCM | 40 | 4 | 88 |
| 2 | N-allyl-N-(pent-4-en-1-yl)-2-aminoethanol | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 92 |
| 3 | N-(but-3-en-1-yl)-N-(pent-4-en-1-yl)-2-aminoethanol | Grubbs II (5) | DCM | 40 | 5 | 85 |
| 4 | N-allyl-N-(but-3-en-1-yl)-1-aminopropan-2-ol | Hoveyda-Grubbs II (3) | Toluene | 80 | 6 | 90 |
Visualization: Ring-Closing Metathesis Catalytic Cycle
Caption: Catalytic cycle of ring-closing metathesis.
Synthesis from Amino Acid Precursors
Functionalized 1,4-oxazepane-3,5-diones can be prepared from amino acid precursors. This route often involves the N-alkylation of an amino acid with a suitable halo-ester followed by intramolecular cyclization. The use of solid-phase synthesis can facilitate purification and handling of intermediates.[3]
Experimental Protocol: Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids
-
Resin Loading: Swell Wang resin in dichloromethane (DCM). Dissolve Fmoc-HSe(TBDMS)-OH in DCM/DMF and add to the resin along with a coupling agent (e.g., DIC) and a catalyst (e.g., DMAP). Shake at room temperature for 12 hours.
-
Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Sulfonylation: Wash the resin and react with a nitrobenzenesulfonyl chloride in the presence of a base (e.g., DIEA) in DCM.
-
Alkylation: Wash the resin and perform N-alkylation with a 2-bromoacetophenone derivative in the presence of a base (e.g., K₂CO₃) in DMF.
-
Cleavage and Cyclization: Wash the resin thoroughly and treat with a cleavage cocktail of trifluoroacetic acid (TFA) in DCM. This simultaneously cleaves the product from the resin and removes the silyl protecting group, leading to spontaneous cyclization.
-
Purification: Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the desired 1,4-oxazepane-5-carboxylic acid derivative.
Data Presentation: Yields for Solid-Phase Synthesis of 1,4-Oxazepane Derivatives
| Entry | R¹ (on Acetophenone) | Cleavage/Cyclization Conditions | Diastereomeric Ratio | Overall Yield (%) |
| 1 | H | TFA/DCM | 1:1 | 45 |
| 2 | 4-NO₂ | TFA/DCM | 1.2:1 | 52 |
| 3 | 4-Cl | TFA/DCM | 1.1:1 | 48 |
| 4 | 4-Me | TFA/Et₃SiH/DCM | 1:1.5 | 42 |
Visualization: Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis of 1,4-oxazepanes.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of several key kinase inhibitors. The protocols and data presented are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction to Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[3] As of September 2021, 73 small molecule kinase inhibitor drugs have been approved by the FDA.[4][5][6] These inhibitors typically target the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to the substrate.[3] This document outlines the synthesis and biological activity of several prominent kinase inhibitors.
Kinase Inhibitor Synthesis and Activity Data
The following tables summarize the synthetic routes and key biological data for a selection of widely used kinase inhibitors.
| Kinase Inhibitor | Target(s) | Disease Indication(s) | Synthetic Starting Materials | Key Reaction Steps |
| Imatinib | BCR-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | 2-methyl-5-nitro-phenylamine, 3-acetylpyridine | Guanidine formation, Pyrimidine cyclization, Nitro reduction, Amide coupling |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 6,7-dimethoxy-quinazolin-4-one, 3-chloro-4-fluoroaniline | Chlorination, Nucleophilic aromatic substitution |
| Lapatinib | EGFR, HER2 | Breast Cancer | 6-iodoquinazolin-4-one, 5-formyl-2-furylboronic acid | Suzuki coupling, Reductive amination |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 3,4-dihydroxybenzoic acid, 3-ethynylaniline | O-alkylation, Nitration, Reduction, Quinazoline formation |
| Sorafenib | VEGFR, PDGFR, Raf kinases | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) | Picolinic acid, 4-chloro-3-(trifluoromethyl)aniline | Halogenation, Amidation, Etherification, Urea formation |
| Sunitinib | VEGFR, PDGFR, c-Kit | RCC, GIST, Pancreatic Neuroendocrine Tumors | 5-fluoro-isatin, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Condensation, Amidation |
| Pazopanib | VEGFR, PDGFR, c-Kit | RCC, Soft Tissue Sarcoma | 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | Nucleophilic aromatic substitution, N-methylation |
| Axitinib | VEGFR | RCC | 3-iodo-1H-indazole, 2-vinylpyridine | Heck coupling, Thiolation |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | (R)-3-cyclopentylpropionitrile, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aza-Michael addition, Suzuki coupling |
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic aromatic substitution, N-acylation |
| Kinase Inhibitor | IC50 (nM) | Ki (nM) |
| Imatinib | BCR-Abl: 100 | - |
| Gefitinib | EGFR: 2-37 | - |
| Lapatinib | EGFR: 10.8, HER2: 9.2 | - |
| Erlotinib | EGFR: 2 | - |
| Sorafenib | Raf-1: 6, B-Raf: 22, VEGFR-2: 90 | - |
| Sunitinib | VEGFR-2: 80, PDGFRβ: 2 | - |
| Pazopanib | VEGFR-1: 10, VEGFR-2: 30, VEGFR-3: 47, PDGFR: 84, c-Kit: 74 | - |
| Axitinib | VEGFR-1: 0.1, VEGFR-2: 0.2, VEGFR-3: 0.1-0.3 | - |
| Ruxolitinib | JAK1: 3.3, JAK2: 2.8 | - |
| Tofacitinib | JAK1: 1.6, JAK2: 20, JAK3: 1.0 | - |
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by the kinase inhibitors described in this document.
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 4. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Coupling Amino-Oxazepanes
Welcome to the technical support center for the optimization of reaction conditions for coupling amino-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Buchwald-Hartwig amination of an amino-oxazepane is resulting in low yield. What are the common causes and how can I improve it?
Low yields in the N-arylation of amino-oxazepanes can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high efficiency.
-
Inactive Catalyst: Ensure the palladium precursor is not degraded. Using pre-catalysts can sometimes offer more consistent results.
-
Suboptimal Ligand: Sterically hindered and electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig reactions. For cyclic amines like amino-oxazepanes, ligands such as tBuXPhos, RuPhos, and BrettPhos have shown good performance in related systems. Consider screening a panel of ligands to find the optimal one for your specific substrate.
-
-
Base Selection: The strength and nature of the base are critical.
-
Insufficient Basicity: A base that is too weak may not efficiently deprotonate the amino-oxazepane or the intermediate palladium complex, leading to a stalled reaction. Stronger bases like sodium tert-butoxide (NaOt-Bu) are often effective.
-
Base Incompatibility: Certain functional groups on your substrates may be sensitive to strong bases. In such cases, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) should be tested, although this may require higher reaction temperatures or longer reaction times.
-
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.
-
Solvent Polarity: The polarity of the solvent can affect the catalytic cycle. It is often beneficial to screen a few solvents with different polarities.
-
-
Reaction Temperature and Time:
-
Insufficient Temperature: Some coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the yield.
-
Reaction Monitoring: It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and to check for substrate decomposition.
-
-
Atmosphere Control:
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
FAQ 2: I am observing significant side product formation in my coupling reaction. What are the likely side reactions and how can I minimize them?
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and diarylation of the amine.
Common Side Reactions & Prevention:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be promoted by moisture or certain catalytic intermediates.
-
Mitigation: Ensure anhydrous conditions by using dry solvents and reagents. The choice of ligand can also influence the extent of this side reaction.
-
-
Diarylation: For primary amino-oxazepanes, double arylation can occur.
-
Mitigation: The stoichiometry of the reactants can be adjusted. Using a slight excess of the amine relative to the aryl halide can disfavor diarylation. The steric bulk of the ligand can also play a role in preventing the second arylation.
-
-
Homocoupling of Aryl Halides: This side reaction can occur, particularly at higher temperatures.
-
Mitigation: Optimizing the reaction temperature and catalyst loading can help minimize this.
-
FAQ 3: How do I choose the right ligand for my amino-oxazepane coupling reaction?
Ligand selection is crucial and often substrate-dependent. There is no universally "best" ligand, but some general guidelines can be followed.
Ligand Selection Strategy:
-
Steric Hindrance: Bulky ligands often promote the reductive elimination step of the catalytic cycle, which is typically the product-forming step. This can lead to higher yields and faster reactions.
-
Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.
-
Recommended Ligands: For cyclic secondary amines, ligands from the Buchwald and Hartwig groups have shown great success. Consider starting with a screening of established ligands such as:
-
tBuXPhos: A generally robust ligand for a wide range of amines.
-
RuPhos: Often effective for the coupling of secondary amines.
-
BrettPhos: Known to be effective for the monoarylation of primary amines.
-
A logical workflow for troubleshooting low yields is presented below.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature on Buchwald-Hartwig amination of cyclic amines, which can serve as a starting point for the optimization of amino-oxazepane coupling.
Table 1: Effect of Ligand and Base on the N-Arylation of a Cyclic Amine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 88 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
Note: Data is representative and compiled from various sources on cyclic amine couplings. Actual results with amino-oxazepanes may vary.
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of an Amino-Oxazepane
This protocol provides a general starting point for the coupling of an amino-oxazepane with an aryl halide. Optimization of specific parameters will likely be necessary for individual substrates.
Materials:
-
Amino-oxazepane
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., tBuXPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Addition of Reagents: Add the base (1.2-1.5 equivalents), the amino-oxazepane (1.2 equivalents), and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The general workflow for this experimental protocol is illustrated below.
This technical support guide provides a foundational understanding and a starting point for troubleshooting and optimizing the coupling reactions of amino-oxazepanes. For further, in-depth information, consulting the primary literature for specific substrate classes is highly recommended.
Technical Support Center: Purification of (S)-4-Boc-6-Amino-oxazepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-4-Boc-6-Amino-oxazepane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of (S)-4-Boc-6-Amino-oxazepane?
A1: Common impurities may include:
-
Unreacted starting materials.
-
The corresponding di-Boc protected oxazepane.
-
Partially deprotected starting materials or product.
-
Residual solvents from the reaction or workup.
-
Byproducts from the Boc-protection reaction.
Q2: My purified (S)-4-Boc-6-Amino-oxazepane is an oil and will not solidify. What can I do?
A2: It is not uncommon for Boc-protected amines to be oils or viscous syrups.[1][2] Here are several strategies to induce solidification:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then add an anti-solvent (e.g., diethyl ether, n-pentane, hexane) dropwise until the solution becomes cloudy, then allow it to stand.[1][3]
-
Pulping: If the oil solidifies upon standing or with the addition of a seed crystal, a weak polar solvent can be added to form a slurry (pulping). This mixture is stirred for a period, then filtered to collect the solid.[4]
-
Lyophilization: If the compound is soluble in water or a suitable solvent like 1,4-dioxane, lyophilization (freeze-drying) can yield a solid powder.
Q3: What chromatographic methods are suitable for purifying (S)-4-Boc-6-Amino-oxazepane?
A3: Silica gel flash column chromatography is a standard and effective method for purifying Boc-protected amines.[5] A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Q4: Can I use crystallization to purify (S)-4-Boc-6-Amino-oxazepane?
A4: Yes, crystallization is a potential purification method if a suitable solvent system can be identified. This often involves dissolving the crude product in a hot solvent and allowing it to cool slowly. A trial-and-error approach with various solvents is usually necessary.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and sticking to the silica gel. | Add a small percentage of a polar modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to reduce tailing and improve recovery. |
| Improper solvent system selection. | Re-evaluate the TLC analysis to ensure the chosen mobile phase provides good separation (Rf value of the product around 0.3-0.4). |
| Product degradation on silica gel. | If the compound is acid-sensitive, consider using neutral or basic alumina for chromatography. The Boc group can be labile in acidic conditions.[6][] |
| Co-elution with impurities. | Optimize the solvent gradient during chromatography to improve the separation between the product and impurities. |
Problem 2: Product Purity is Low After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete removal of starting materials or byproducts. | Consider a multi-step purification approach, such as an acid-base extraction followed by column chromatography or crystallization. |
| Presence of non-UV active impurities. | If purity is assessed by UV-TLC, be aware that some impurities may not be visible. Use a staining agent (e.g., potassium permanganate, ninhydrin for free amines) to visualize all spots on the TLC plate. |
| Hygroscopic nature of the product. | The product may be retaining water, which can affect purity analysis.[1] Ensure the product is thoroughly dried under high vacuum. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude (S)-4-Boc-6-Amino-oxazepane in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Crystallization by Solvent/Anti-Solvent Method
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, methanol).
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" in which the product is poorly soluble (e.g., n-hexane, diethyl ether) with stirring until the solution becomes persistently cloudy.
-
Inducing Crystallization: If crystals do not form immediately, you can try:
-
Scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Adding a seed crystal of the pure compound.
-
Storing the flask at a lower temperature (e.g., 4 °C or -20 °C).
-
-
Isolation: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System Examples | Notes |
| Flash Column Chromatography (Silica Gel) | Hexanes/Ethyl Acetate (gradient) | A common starting point for many organic compounds. |
| Dichloromethane/Methanol (gradient) | Effective for more polar compounds. | |
| Toluene/Acetone (gradient) | An alternative non-chlorinated solvent system. | |
| Crystallization (Solvent/Anti-Solvent) | Dichloromethane/n-Hexane | Good for less polar compounds. |
| Methanol/Diethyl Ether | Suitable for more polar compounds.[1] | |
| Ethyl Acetate/Hexanes | A widely used combination. |
Visualizations
Caption: General purification workflow for (S)-4-Boc-6-Amino-oxazepane.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Overcoming Solubility Issues with Boc-Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my Boc-protected compounds poorly soluble?
A1: The solubility of Boc-protected compounds is influenced by several factors. The tert-butoxycarbonyl (Boc) group itself is hydrophobic, which can significantly decrease the aqueous solubility of the parent molecule. For zwitterionic compounds like amino acids, Boc protection neutralizes the positive charge of the amine group, which can lead to poor solubility in many common solvents.[1] Intermolecular hydrogen bonding between the protected molecules can also lead to aggregation and precipitation.
Q2: What are the most common solvents for dissolving Boc-protected compounds?
A2: The choice of solvent largely depends on the specific compound and the reaction conditions. Common solvents for Boc-protection and deprotection reactions include:
-
Aprotic polar solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dioxane are frequently used.[2]
-
Protic polar solvents: Methanol (MeOH) and Ethanol (EtOH) are also common choices.[2]
-
Mixed solvent systems: A combination of solvents is often employed to achieve the desired solubility. For instance, a mixture of water and THF or water and acetone can be used during Boc protection.[3][4]
Q3: My Boc-protected compound is precipitating out of the reaction mixture. What can I do?
A3: Precipitation during a reaction can be addressed by several strategies:
-
Increase the solvent volume: Diluting the reaction mixture can sometimes be sufficient to redissolve the compound.
-
Change the solvent or use a co-solvent: If a single solvent is ineffective, switching to a different solvent or adding a co-solvent in which your compound is more soluble can help.[5] For example, if your compound precipitates from DCM, adding a small amount of a more polar solvent like DMF or NMP might be beneficial.
-
Increase the reaction temperature: Gently heating the reaction mixture can increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.
-
pH adjustment (for compounds with ionizable groups): If your molecule has other acidic or basic functional groups, adjusting the pH of the reaction mixture (if compatible with the reaction chemistry) can alter its ionization state and improve solubility.
Q4: How does the Boc protecting group affect the overall solubility of my molecule compared to the unprotected form?
A4: The introduction of a Boc group generally increases the lipophilicity of a molecule, which can lead to:
-
Decreased aqueous solubility: The hydrophobic nature of the tert-butyl group reduces the molecule's affinity for water.
-
Increased solubility in organic solvents: The increased organic character often improves solubility in nonpolar and moderately polar organic solvents. However, for highly polar or zwitterionic starting materials, the change in overall polarity upon Boc protection can sometimes lead to decreased solubility in certain organic solvents as well.
Troubleshooting Guides
Issue 1: Difficulty dissolving a Boc-protected starting material
If you are struggling to dissolve your Boc-protected compound at the start of your experiment, follow this troubleshooting workflow:
Troubleshooting Workflow for Dissolving Boc-Protected Compounds
Caption: A step-by-step workflow for troubleshooting the dissolution of Boc-protected compounds.
Issue 2: Product precipitation during work-up or purification
Precipitation during the work-up or purification phase can lead to product loss. Here are some targeted solutions:
-
Problem: Precipitation during aqueous wash.
-
Solution: The change in solvent polarity upon adding water can cause your less polar Boc-protected product to crash out. Minimize the amount of aqueous wash, use brine to reduce the solubility of your product in the aqueous phase, or perform the extraction quickly at a lower temperature.
-
-
Problem: Precipitation during solvent removal (rotary evaporation).
-
Solution: This often indicates that the compound is not very soluble in the remaining solvent or that it is highly crystalline. Try removing the solvent slowly. If the product is an oil that solidifies, you can try to redissolve it in a minimal amount of a good solvent and then precipitate it with a poor solvent to obtain a solid.
-
-
Problem: Precipitation on a chromatography column.
-
Solution: This suggests that the eluent system is not optimal for your compound's solubility. Before loading the entire sample, perform a small-scale test to ensure your compound is soluble in the initial mobile phase. You may need to add a stronger (more polar or less polar, depending on your compound and stationary phase) solvent to your loading solution and initial mobile phase.
-
Data Presentation
The following table summarizes the solubility of Boc-L-proline in various common organic solvents at different temperatures. This data can be used as a reference point when selecting solvents for similar Boc-protected amino acids.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 10 | 15.8 |
| 20 | 21.5 | |
| 30 | 28.9 | |
| 40 | 38.6 | |
| 50 | 51.7 | |
| Ethanol | 10 | 8.9 |
| 20 | 11.9 | |
| 30 | 15.8 | |
| 40 | 21.0 | |
| 50 | 27.9 | |
| Isopropanol | 10 | 4.5 |
| 20 | 6.1 | |
| 30 | 8.2 | |
| 40 | 10.9 | |
| 50 | 14.5 | |
| Acetonitrile | 10 | 0.9 |
| 20 | 1.2 | |
| 30 | 1.7 | |
| 40 | 2.3 | |
| 50 | 3.1 | |
| Dichloromethane | 10 | 11.2 |
| 20 | 15.0 | |
| 30 | 20.0 | |
| 40 | 26.5 | |
| 50 | 35.0 | |
| Acetone | 10 | 20.1 |
| 20 | 27.0 | |
| 30 | 36.0 | |
| 40 | 47.5 | |
| 50 | 62.5 | |
| Ethyl Acetate | 10 | 5.6 |
| 20 | 7.5 | |
| 30 | 10.0 | |
| 40 | 13.2 | |
| 50 | 17.5 |
This data is adapted from a study on the solubility of Boc-L-proline.
Experimental Protocols
Protocol 1: Co-solvent Method for Solubilizing a Poorly Soluble Boc-Protected Intermediate
This protocol describes a general method for using a co-solvent to dissolve a Boc-protected compound for a subsequent reaction.
Materials:
-
Poorly soluble Boc-protected compound
-
Primary solvent (e.g., Dichloromethane, DCM)
-
Co-solvent (e.g., Dimethylformamide, DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the poorly soluble Boc-protected compound and the magnetic stir bar.
-
Add the primary solvent (e.g., DCM) in a volume that would typically be used for the reaction concentration.
-
Begin stirring the suspension at room temperature.
-
Slowly add the co-solvent (e.g., DMF) dropwise to the stirring suspension.
-
Continue adding the co-solvent until the Boc-protected compound completely dissolves.
-
Record the final ratio of the primary solvent to the co-solvent for future reference.
-
Proceed with the addition of other reagents for the planned reaction.
Note: It is advisable to perform a small-scale solubility test with different co-solvents to identify the most effective one before proceeding with the full-scale reaction.
Protocol 2: Preparation of a Boc-Protected Amine in a Biphasic System to Overcome Solubility Issues
This protocol is useful when the starting amine is a salt (e.g., hydrochloride) and has poor solubility in common organic solvents for the Boc protection reaction.[2]
Materials:
-
Amine salt (e.g., hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Water
-
Organic solvent (e.g., Dichloromethane, DCM or Ethyl Acetate, EtOAc)
-
Reaction vessel
-
Separatory funnel
Procedure:
-
Dissolve the amine salt in water in the reaction vessel.
-
Add the organic solvent (e.g., DCM) to form a biphasic mixture.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring to neutralize the salt and generate the free amine. The free amine will preferentially partition into the organic layer.
-
Add the di-tert-butyl dicarbonate (Boc₂O) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
This approach leverages the solubility of the amine salt in water and the Boc-protected product in the organic solvent, thus overcoming the initial solubility challenge of the free amine in the organic solvent.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 1,4-Oxazepane Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepane rings. The following information addresses common side reactions and other experimental challenges.
Troubleshooting Guides
Problem 1: Low Yield of 1,4-Oxazepane and Formation of a Lactone Side Product
Question: My reaction is yielding a significant amount of a lactone byproduct instead of the desired 1,4-oxazepane. How can I minimize this side reaction?
Answer: The formation of a lactone is a common competing side reaction in the synthesis of 1,4-oxazepanes, particularly during acid-mediated cyclization or deprotection steps. This occurs because the intramolecular attack of the hydroxyl group on the ester or carboxylic acid can lead to the formation of a thermodynamically stable five- or six-membered lactone ring.
Troubleshooting Steps:
-
Choice of Reagents:
-
Acid-mediated cleavage from a solid support: When cleaving a precursor from a resin using trifluoroacetic acid (TFA), the formation of a lactone is often favored. The addition of a reducing agent, such as triethylsilane (Et₃SiH), to the cleavage cocktail can significantly promote the formation of the desired 1,4-oxazepane.[1][2][3] The silane is believed to reduce the intermediate iminium ion, thus favoring the oxazepane ring closure over lactonization.
-
Mitsunobu Reaction: When employing a Mitsunobu reaction for the intramolecular cyclization, ensure the use of anhydrous conditions and high-purity reagents. The choice of phosphine and azodicarboxylate can influence the reaction outcome.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the desired cyclization over the lactonization pathway.
-
Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions like polymerization.[4]
-
-
Protecting Groups: The choice of protecting groups for the amine and hydroxyl functionalities is crucial. Bulky protecting groups on the nitrogen atom can sterically hinder the approach to the carbonyl group, potentially favoring the desired 7-membered ring formation.
Quantitative Data on Reaction Conditions:
The following table summarizes the effect of the cleavage cocktail on the product distribution in a solid-phase synthesis of a 1,4-oxazepane derivative.[1]
| Cleavage Cocktail | 1,4-Oxazepane Yield | Lactone Yield |
| TFA | Low (minor product) | High (major product) |
| TFA / Et₃SiH | High (major product) | Low (minor product) |
Experimental Protocol: Cleavage from Solid Support with Minimized Lactonization [2]
-
Swell the resin-bound precursor in dichloromethane (DCM).
-
Prepare the cleavage cocktail of TFA/Et₃SiH/DCM (e.g., in a 10:1:9 ratio).
-
Treat the resin with the cleavage cocktail at room temperature for 30 minutes.
-
Filter the resin and wash with the cleavage cocktail.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
-
Analyze the crude product by HPLC and NMR to determine the ratio of 1,4-oxazepane to lactone.
Mechanism Overview:
The following diagram illustrates the competing pathways of 1,4-oxazepane and lactone formation during acid-mediated deprotection and cyclization.
Caption: Competing pathways of 1,4-oxazepane vs. lactone formation.
Problem 2: Formation of Inseparable Diastereomers
Question: My reaction produces a mixture of diastereomers of the 1,4-oxazepane that are difficult to separate by standard column chromatography. What can I do?
Answer: The formation of diastereomers is common when one or more new stereocenters are created during the synthesis. The separation of these isomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Stationary Phase: Experiment with different stationary phases. While silica gel is common, other media like alumina, or chemically modified silica (e.g., C18, cyano, phenyl) might provide better separation.
-
Mobile Phase: A systematic screening of different solvent systems with varying polarities is recommended. Sometimes, the addition of a small amount of a third solvent can significantly improve resolution.
-
Technique: Consider using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for more challenging separations.[2]
-
-
Derivatization: Convert the diastereomeric mixture into derivatives that may have more distinct physical properties, facilitating separation. After separation, the derivatizing group can be removed.
-
Crystallization: Attempt fractional crystallization of the diastereomeric mixture from various solvents.
-
Reaction Stereoselectivity: Re-evaluate the reaction conditions to improve the diastereoselectivity of the synthesis itself. This could involve changing the catalyst, solvent, temperature, or the structure of the starting materials.
Experimental Protocol: Separation of Diastereomers by Preparative RP-HPLC [2]
-
Dissolve the crude mixture of diastereomers in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the solution onto a preparative reverse-phase (C18) HPLC column.
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like TFA to improve peak shape.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each isomer and remove the solvent to obtain the purified diastereomers.
-
Confirm the purity and identity of each isomer by analytical HPLC and NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 1,4-oxazepane rings?
A1: The most frequently encountered side reactions include:
-
Lactonization: Formation of a 5- or 6-membered lactone ring as a byproduct, especially during acid-catalyzed cyclizations.[1][2][3]
-
Formation of Diastereomers: If the synthesis involves the creation of new stereocenters, a mixture of diastereomers can be formed, which may be difficult to separate.[2]
-
Debromination/Dehalogenation: During catalytic hydrogenation steps to reduce other functional groups (e.g., a nitro group), halogen substituents on an aromatic ring may be unintentionally removed.[1]
-
Polymerization: At high concentrations, intermolecular reactions can lead to the formation of polymers instead of the desired intramolecular cyclization product.[4]
Q2: How can I characterize the 1,4-oxazepane product and differentiate it from the lactone side product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the seven-membered ring of the 1,4-oxazepane will be distinct from those on the lactone ring. Specific 2D NMR experiments like NOESY can help to confirm the cyclic structure and stereochemistry.[1]
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactone will differ from the corresponding carbon in the 1,4-oxazepane ring.
-
-
High-Performance Liquid Chromatography (HPLC): The 1,4-oxazepane and the lactone will typically have different retention times on a reverse-phase or normal-phase HPLC column, allowing for their separation and quantification.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product and side product. While they may be isomers, their fragmentation patterns in MS/MS experiments could be different.
Q3: My catalytic hydrogenation step is causing debromination of my aromatic ring. How can I prevent this?
A3: Undesired dehalogenation during catalytic hydrogenation can be addressed by modifying the reaction conditions:
-
Catalyst Choice: The choice of catalyst is critical. For instance, using Platinum(IV) oxide (PtO₂) instead of Palladium on carbon (Pd/C) can sometimes prevent debromination while still effectively reducing a nitro group.[1]
-
Reaction Time and Hydrogen Pressure: Minimizing the reaction time and using lower hydrogen pressure can sometimes reduce the extent of dehalogenation.
-
Additives: The addition of certain catalyst poisons or inhibitors in small amounts can sometimes selectively suppress the dehalogenation reaction.
Workflow for Troubleshooting Side Reactions:
Caption: A logical workflow for troubleshooting side reactions.
References
Stability of (S)-4-Boc-6-Amino-oxazepane under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-4-Boc-6-Amino-oxazepane under acidic conditions. Find troubleshooting tips and frequently asked questions to ensure the successful use of this compound in your experiments.
Stability Profile: Troubleshooting Guide
Researchers may encounter challenges with the stability of (S)-4-Boc-6-Amino-oxazepane, particularly during reactions or work-ups involving acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile in the presence of acid.[1][2][3] This section provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Use a stronger acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[1][3] Consider increasing the equivalents of acid. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time as needed. Boc deprotection is typically rapid but can be substrate-dependent.[1] | |
| Low reaction temperature. | Most Boc deprotections proceed efficiently at room temperature.[1] If the reaction is sluggish, a slight increase in temperature may be warranted, but this should be done cautiously to avoid side reactions. | |
| Formation of Impurities | Alkylation of the deprotected amine. | The intermediate tert-butyl cation generated during deprotection can alkylate the newly formed free amine or other nucleophilic sites.[4] The use of a scavenger such as triethylsilane or thioanisole can help to trap the tert-butyl cation. |
| Degradation of the oxazepane ring. | While the oxazepane ring is generally stable, harsh acidic conditions (high acid concentration, high temperature) could potentially lead to ring-opening or other degradation pathways. Use the mildest acidic conditions necessary for Boc removal. Consider using milder acids like p-toluenesulfonic acid.[5] | |
| Low Yield of Desired Product | Product loss during work-up. | The deprotected amine will be in its protonated salt form. Ensure the aqueous layer is basified to an appropriate pH to extract the free amine into an organic solvent. Be mindful of the pKa of the amine for efficient extraction. |
| Unintended removal of other acid-sensitive groups. | If your molecule contains other acid-labile protecting groups, selective deprotection of the Boc group can be challenging.[2][3] Careful selection of the acid and reaction conditions is crucial. For instance, milder acidic conditions might selectively cleave the Boc group in the presence of a more robust acid-labile group. |
Frequently Asked Questions (FAQs)
Q1: Under what acidic conditions is the Boc group on (S)-4-Boc-6-Amino-oxazepane typically cleaved?
A1: The Boc group is readily cleaved under acidic conditions.[2][6] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50%, or a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (e.g., 4M HCl in dioxane).[1][] The deprotection is usually fast and occurs at room temperature.[1]
Q2: Can I selectively remove the Boc group in the presence of other acid-sensitive functional groups?
A2: Yes, selective deprotection is often possible due to the high acid sensitivity of the Boc group.[4] By carefully choosing the acidic reagent and conditions (e.g., milder acids, lower temperatures), the Boc group can often be removed while leaving other less acid-labile groups intact.[3] It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.
Q3: What are the primary byproducts of the Boc deprotection reaction?
A3: The deprotection of the Boc group under acidic conditions generates the free amine (as its corresponding salt), carbon dioxide, and isobutylene (which is formed from the unstable tert-butyl cation).[3][8]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS). A successful reaction will show the disappearance of the starting material and the appearance of the more polar deprotected amine product.
Q5: Are there any non-acidic methods for Boc deprotection?
A5: While acidic cleavage is the most common method, alternative procedures exist. For instance, heating the Boc-protected amine can lead to thermal deprotection.[3][9] Certain metal catalysts can also be employed for the removal of the Boc group.[10] However, for (S)-4-Boc-6-Amino-oxazepane, acidic deprotection remains the most standard and efficient method.
Experimental Protocols
Protocol for Acidic Deprotection of (S)-4-Boc-6-Amino-oxazepane
This protocol describes a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
(S)-4-Boc-6-Amino-oxazepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-4-Boc-6-Amino-oxazepane (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6-Amino-oxazepane.
-
The crude product can be purified by an appropriate method, such as column chromatography or crystallization, if necessary.
Data Presentation
The stability of (S)-4-Boc-6-Amino-oxazepane under various acidic conditions can be systematically evaluated. Below is a template table for recording experimental data on the rate of deprotection.
| Acid | Solvent | Concentration | Temperature (°C) | Time (h) | % Conversion | Notes |
| TFA | DCM | 20% (v/v) | 25 | 1 | ||
| HCl | Dioxane | 4 M | 25 | 1 | ||
| p-TsOH | MeOH | 1.2 eq | 25 | 4 | ||
| H₃PO₄ | Water | 85% | 50 | 2 |
Visualizations
Below are diagrams illustrating key processes related to the handling of (S)-4-Boc-6-Amino-oxazepane.
Caption: Acid-catalyzed deprotection pathway of (S)-4-Boc-6-Amino-oxazepane.
Caption: Troubleshooting workflow for incomplete deprotection reactions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During Coupling of Chiral Amino Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent racemization during the coupling of chiral amino compounds, a critical aspect of peptide synthesis and the development of chiral drugs.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral amine coupling?
A1: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In peptide synthesis, this is often referred to as epimerization, where the stereochemistry at the alpha-carbon of an amino acid is inverted during the coupling reaction.[1][2] This can result in the formation of diastereomeric peptides, which can be difficult to purify and may have altered biological activity.[2]
Q2: What are the primary causes of racemization during peptide coupling?
A2: Racemization is primarily caused by the activation of the carboxylic acid group of the N-protected amino acid. This activation increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting enolate intermediate is achiral, and its subsequent reaction can lead to both the desired and the undesired stereoisomer. The main contributing factors are the choice of coupling reagent, the strength and steric hindrance of the base used, the solvent, and the reaction temperature.[3][4][5]
Q3: Which amino acids are most susceptible to racemization?
A3: Amino acids with electron-withdrawing groups in their side chains are more prone to racemization. Histidine and cysteine are particularly susceptible to racemization.[6] Phenylglycine is also known to be prone to racemization.[7] During microwave-assisted solid-phase peptide synthesis (SPPS), cysteine, histidine, and aspartic acid have been shown to be susceptible to racemization.
Q4: How can I detect racemization in my product?
A4: Racemization can be detected by various analytical techniques that can separate enantiomers or diastereomers. These include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) on a chiral stationary phase, and Capillary Electrophoresis (CE) with a chiral selector.[1][8] For peptides, analysis of the final product without hydrolysis can determine the level of racemization that occurred during the coupling steps.[1][8]
Troubleshooting Guides
Issue 1: Significant racemization observed with a standard coupling reagent.
If you are observing a high degree of racemization, consider the following factors related to your choice of reagents and reaction conditions.
The choice of coupling reagent is critical in controlling racemization. Onium-based reagents (uronium/aminium and phosphonium salts) are generally preferred over carbodiimides alone due to their ability to rapidly form active esters that couple quickly, minimizing the time for racemization to occur.
Table 1: Comparison of Common Coupling Reagents and their Propensity for Racemization
| Coupling Reagent | Type | General Racemization Level | Notes |
| DCC/DIC | Carbodiimide | High (without additives) | Use in combination with additives like HOBt or OxymaPure is essential to suppress racemization.[5][9] |
| HBTU/TBTU | Aminium Salt | Low | Efficient and fast coupling. Racemization can be further reduced by the addition of HOBt.[9] Should not be used in excess as it can react with the N-terminus.[9] |
| HATU | Aminium Salt | Very Low | Generally reacts faster and with less epimerization than HBTU, especially for hindered couplings.[9] |
| HCTU | Aminium Salt | Low | Reported to have reduced rates of racemization compared to BOP.[9] |
| COMU | Aminium Salt | Very Low | Exists in the more reactive uronium form, leading to high efficiency. Requires only one equivalent of base.[9] Considered a safer alternative to benzotriazole-based reagents.[9] |
| PyBOP | Phosphonium Salt | Low | Byproducts are less hazardous than those of BOP. Coupling is rapid.[9] |
| DEPBT | Phosphonium Salt | Very Low | Effective for fragment coupling with minimal racemization.[10] |
The base used in the coupling reaction plays a significant role in racemization. Both the basicity (pKa) and the steric hindrance of the base are important factors.
Table 2: Influence of Tertiary Amine Bases on Racemization
| Base | pKa | Steric Hindrance | General Racemization | Notes |
| Triethylamine (TEA) | ~10.7 | Low | High | Strong basicity and low steric hindrance can lead to higher rates of racemization.[3] |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.1 | High | Moderate to Low | A commonly used base that offers a balance of basicity and steric hindrance.[3][11] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | Weaker base compared to DIPEA, often resulting in less racemization.[3] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low | Its high steric hindrance and moderate basicity make it an excellent choice for minimizing racemization, especially for sensitive amino acids like phenylglycine.[3][7] |
Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by forming an active ester that is less prone to racemization than the intermediate formed with the carbodiimide alone.
-
HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization when used with carbodiimides.[6][9]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization due to the anchimeric assistance of the pyridine nitrogen.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly efficient alternative to HOBt and HOAt, offering high coupling rates with low racemization.[5][12][13]
Issue 2: Racemization during the coupling of sensitive amino acids (e.g., Cys, His).
For amino acids that are particularly prone to racemization, specific strategies are required.
For sensitive amino acids like Cysteine, a combination of DIC with an additive like HOBt or OxymaPure is often recommended, as this can be performed under base-free conditions.[5] Protecting the imidazole nitrogen of Histidine can also greatly reduce racemization.[6]
Lowering the reaction temperature can significantly reduce the rate of racemization. For microwave-assisted SPPS, reducing the coupling temperature has been shown to limit the racemization of histidine and cysteine.
Issue 3: Racemization in fragment coupling.
Coupling of peptide fragments is particularly challenging due to the increased risk of racemization of the C-terminal amino acid of the activating fragment.
Reagents like DEPBT have shown excellent results for fragment coupling with minimal racemization.[10] The use of Oxyma-based reagents is also beneficial in solution-phase segment coupling.[14]
If possible, choose a fragment that ends in a less racemization-prone amino acid, such as Glycine or Proline.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure in SPPS
This protocol is suitable for manual or automated solid-phase peptide synthesis, especially for coupling racemization-prone amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Add DIC (3-5 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF (3-5 times), followed by DCM (3-5 times) and DMF (3-5 times).
-
Proceed to the next deprotection and coupling cycle.
Note: Equivalents are calculated based on the initial resin loading.
Protocol 2: General Procedure for Coupling with HBTU/DIPEA
This is a standard protocol for efficient coupling with an aminium salt reagent.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5-6 from Protocol 1.
Visualizations
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. digital.csic.es [digital.csic.es]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Boc Group Removal from Sterically Hindered Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and why might they fail for sterically hindered amines?
A1: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][2] For typical, unhindered amines, these reactions are often rapid and complete at room temperature.[1] However, for sterically hindered amines, the bulky environment around the nitrogen atom impedes the approach of the acid, slowing down the protonation step and subsequent cleavage of the Boc group. This can lead to incomplete reactions, requiring harsher conditions or prolonged reaction times, which may compromise other functional groups in the molecule.
Q2: My deprotection reaction is sluggish and incomplete. What is the first thing I should try?
A2: If you are using standard TFA/DCM conditions, the most straightforward approach is to increase the reaction's driving force. This can be achieved by:
-
Increasing TFA Concentration: Moving from a 20% TFA/DCM solution to a 50% or even 100% TFA solution can significantly accelerate the reaction.[3]
-
Increasing Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, care must be taken as high temperatures can lead to side reactions.[4]
-
Prolonging Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., several hours to overnight) may be sufficient for complete conversion.
Q3: I am observing side products from the t-butyl cation. How can I prevent this?
A3: The deprotection mechanism generates a reactive tert-butyl cation intermediate.[5] This cation can alkylate nucleophilic functional groups on your substrate or product, such as electron-rich aromatic rings, thiols, or guanidines, leading to undesirable by-products.[5] To mitigate this, a "scavenger" should be added to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thiophenol.
Q4: My molecule contains other acid-sensitive functional groups. What are some milder alternatives to TFA or HCl?
A4: When strong acids are not viable, several alternative methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄) can catalyze the deprotection under milder conditions that may preserve other acid-labile groups.[6][7] ZnBr₂ in CH₂Cl₂ is particularly noted for its ability to selectively cleave secondary N-Boc groups while leaving primary ones intact.[2]
-
Solid-Supported Acids: Using an acidic ion-exchange resin like Amberlyst 15 allows for deprotection with simple filtration to remove the acidic catalyst, simplifying workup.[8]
-
Aqueous Phosphoric Acid: This environmentally benign reagent can be effective for deprotecting tert-butyl carbamates under mild conditions.[6]
Q5: Is it possible to remove a Boc group under non-acidic (neutral or basic) conditions?
A5: Yes, several non-acidic methods are available, which are particularly useful for substrates that are highly sensitive to acid.
-
Thermal Deprotection: Simply heating the Boc-protected amine, often at temperatures above 150°C, can induce thermal cleavage of the group to release the free amine, isobutylene, and carbon dioxide.[4] This can be performed in high-boiling solvents or sometimes neat.[4][9]
-
Microwave-Assisted Deprotection: Microwave irradiation can dramatically accelerate thermal deprotection, often allowing for complete reaction in minutes at high temperatures.[8][10] This has been successfully performed using solid-supported sulfonic acids or even in water.[8][10]
-
Basic Conditions: While less common, cleavage of the Boc group can be achieved under basic conditions in specific cases, particularly where the amine is activated (e.g., in pyrroles) or with strong bases like sodium t-butoxide.[11][12] Microwave assistance with K₃PO₄·H₂O in methanol has also been reported for deprotecting secondary Boc-amines.[13]
Troubleshooting Guide
This section addresses specific problems encountered during the deprotection of sterically hindered N-Boc amines.
Data Summary of Deprotection Methods
The following tables summarize quantitative data for various Boc deprotection strategies, providing a basis for method selection and optimization.
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Concentration | Temperature | Typical Time | Notes |
| TFA / DCM | 20-50% (v/v) | 0°C to RT | 30 min - 4 h | The most common method; concentration can be increased for hindered substrates.[2][3] |
| 100% TFA | Neat | RT | 5 - 30 min | Very fast but harsh; may not be suitable for sensitive substrates.[3] |
| 4M HCl in Dioxane | ~4 M | RT | 10 min - 2 h | Very effective; product is isolated as the hydrochloride salt.[14] |
| Aqueous H₃PO₄ | 85% in THF | RT | 2 - 12 h | A milder, greener alternative to TFA and HCl.[6][12] |
Table 2: Alternative Deprotection Methods for Acid-Sensitive Substrates
| Reagent System | Equivalents | Solvent | Temperature | Typical Time | Notes |
| ZnBr₂ | Stoichiometric | CH₂Cl₂ | RT | 12 - 24 h | Mild Lewis acid conditions.[1][7] |
| AlCl₃ | Stoichiometric | CH₂Cl₂ | RT | 15 min - 2 h | Efficient Lewis acid-mediated cleavage.[6] |
| Oxalyl Chloride / MeOH | Stoichiometric | Methanol | RT | 1 - 4 h | Mild procedure tolerant of many functional groups.[11][15] |
| Amberlyst 15 | Catalytic | DCM | RT | 5 h - 4 days | Heterogeneous catalyst, easy removal by filtration.[8] |
Table 3: Thermal and Microwave-Assisted Deprotection Conditions
| Method | Conditions | Solvent | Temperature | Typical Time | Notes |
| Thermal | Catalyst-free | Water (reflux) | 100°C | 12 min - 1 h | A simple, green, and efficient method for many substrates.[12][16] |
| Thermal (Flow) | Catalyst-free | Methanol | 230-240°C | 30 - 45 min | High temperature continuous flow setup; allows for selective deprotection.[17][18] |
| Microwave | Solid-supported sulfonic acid (1.5 equiv.) | DCM | 100°C | 10 min | Rapid deprotection with purification via a catch-and-release mechanism.[8] |
| Microwave | Catalyst-free | Water | 120°C | 8 min | Environmentally friendly and very rapid for amides and sulfonamides.[10] |
Key Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the N-Boc protected sterically hindered amine in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Perform a basic workup by dissolving the residue in an appropriate organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and yield the free amine.
Protocol 2: Microwave-Assisted Deprotection in Water[10]
-
Place the N-Boc protected amine (0.5 mmol) and deionized water (3.0 mL) into a 2-5 mL microwave reaction vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 8-10 minutes.
-
After cooling, if the product precipitates, it can be isolated by simple filtration and drying. Otherwise, extract the product with an appropriate organic solvent.
Protocol 3: Lewis Acid-Mediated Deprotection with ZnBr₂[7]
-
Dissolve the N-Boc protected amine in an anhydrous organic solvent such as dichloromethane.
-
Add zinc bromide (ZnBr₂) (typically 1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can be long, often ranging from 12 to 24 hours.
-
Upon completion, quench the reaction with an aqueous basic solution (e.g., NaHCO₃ or NH₄OH) and extract the product into an organic solvent.
Deprotection Logic and Mechanism
The choice of a deprotection method depends critically on the substrate's properties, particularly its steric bulk and the presence of other sensitive functional groups.
The mechanism for acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Seven-Membered Heterocyclic Rings
Welcome to the technical support center for the synthesis of seven-membered heterocyclic rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section is designed to help you diagnose and solve specific problems you may encounter in the laboratory.
Problem 1: Low Yield in Ring-Closing Metathesis (RCM) for Seven-Membered Ring Formation
Q: I am attempting to synthesize a seven-membered heterocyclic ring using Ring-Closing Metathesis (RCM), but my yields are consistently low. What are the potential causes and how can I improve them?
A: Low yields in RCM for the formation of seven-membered rings are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
Potential Causes and Solutions
| Cause | Recommended Solutions |
| Catalyst Inactivity or Decomposition | - Catalyst Selection: Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts are often effective. For electron-deficient substrates, a more electron-rich catalyst might be necessary.[1] - Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to increased side products. It's often beneficial to start with a lower catalyst loading (e.g., 1-5 mol%) and optimize from there.[2] - Reaction Temperature: Higher temperatures can sometimes promote catalyst decomposition. Running the reaction at a lower temperature for a longer duration may improve the yield. |
| Substrate-Related Issues | - Steric Hindrance: Bulky substituents near the reacting double bonds can hinder the approach of the catalyst. If possible, consider redesigning the substrate to reduce steric hindrance. - Chelation: Lewis basic functional groups in the substrate can chelate to the metal center of the catalyst, inhibiting its activity. The use of a Lewis acid scavenger, such as Ti(OiPr)₄, can sometimes mitigate this issue.[2] |
| Formation of Side Products | - Oligomerization/Polymerization: This is a common side reaction, especially at higher concentrations. Running the reaction under high dilution conditions (e.g., <0.01 M) can favor the intramolecular RCM reaction over intermolecular oligomerization.[1] - Double Bond Isomerization: Some ruthenium catalysts can cause isomerization of the double bonds in the starting material or product, leading to undesired side products. The addition of additives like 1,4-benzoquinone can sometimes suppress this isomerization.[2] |
| Reaction Conditions | - Solvent Choice: Dichloromethane (DCM) and toluene are common solvents for RCM. Toluene is often used for reactions requiring higher temperatures. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. - Ethylene Removal: The ethylene byproduct generated during RCM can inhibit the catalyst. Performing the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) or under vacuum can help to remove ethylene and drive the reaction to completion. |
Problem 2: Poor Yields in the Condensation of o-Phenylenediamines with Ketones for Benzodiazepine Synthesis
Q: I am synthesizing 1,5-benzodiazepines by condensing o-phenylenediamines with ketones, but my yields are unsatisfactory. What are the common pitfalls and how can I optimize the reaction?
A: The condensation of o-phenylenediamines with ketones is a widely used method for synthesizing 1,5-benzodiazepines, but it can be sensitive to reaction conditions and substrate scope. Here are some common issues and their solutions:
Potential Causes and Solutions
| Cause | Recommended Solutions |
| Inefficient Catalysis | - Catalyst Choice: A variety of acidic catalysts can be used, including Lewis acids (e.g., BF₃·OEt₂, Yb(OTf)₃, Sc(OTf)₃) and solid acids (e.g., zeolites, montmorillonite K10). The optimal catalyst can be substrate-dependent, so screening a few options is recommended.[3][4] - Catalyst Loading: Insufficient catalyst will result in a sluggish reaction, while excess catalyst can lead to side reactions. Typically, 5-10 mol% of the catalyst is a good starting point.[3] |
| Steric Hindrance | - Ketone Structure: Sterically hindered ketones, such as those with bulky groups near the carbonyl, may react slowly or not at all. If possible, using a less hindered ketone is preferable. For example, acetone often gives excellent yields, while 3-pentanone can result in poor yields due to steric hindrance.[5] |
| Side Reactions | - Self-Condensation of Ketone: Under acidic conditions, ketones can undergo self-condensation. Using a stoichiometric amount of the ketone or adding it slowly to the reaction mixture can minimize this side reaction. - Formation of Other Heterocycles: Depending on the reaction conditions, other heterocyclic products may form. Careful control of temperature and reaction time is crucial. |
| Reaction Conditions | - Solvent: The reaction is often carried out in solvents like ethanol, acetonitrile, or even under solvent-free conditions.[4][6] The choice of solvent can significantly impact the reaction rate and yield. - Temperature: While some reactions proceed at room temperature, others may require heating to go to completion. Monitoring the reaction by TLC or LC-MS is important to determine the optimal temperature and reaction time. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of seven-membered heterocyclic rings generally more challenging than that of five- or six-membered rings?
A1: The synthesis of seven-membered rings presents unique challenges due to a combination of thermodynamic and kinetic factors:
-
Unfavorable Entropy of Cyclization: The probability of the two ends of a flexible acyclic precursor meeting to form a ring decreases as the chain length increases. This makes the formation of a seven-membered ring entropically less favorable than the formation of smaller rings.
-
Transannular Strain: In a seven-membered ring, non-bonded atoms across the ring can come into close proximity, leading to repulsive interactions known as transannular strain. This strain can destabilize the transition state leading to the cyclized product, thus increasing the activation energy of the reaction.
-
Conformational Flexibility: Seven-membered rings are highly flexible and can adopt multiple conformations, some of which may be high in energy. This conformational mobility can make it difficult to achieve high stereoselectivity in reactions involving these rings.
Q2: What are the key considerations when selecting a protecting group for a multi-step synthesis of a complex azepine derivative?
A2: The choice of a protecting group is critical for the success of a multi-step synthesis. Here are the key factors to consider:
-
Stability: The protecting group must be stable to the reaction conditions used in the subsequent synthetic steps.
-
Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[7]
-
Orthogonality: In a complex synthesis with multiple functional groups that need protection, it is essential to use "orthogonal" protecting groups. This means that each protecting group can be removed selectively in the presence of the others. For example, a base-labile protecting group and an acid-labile protecting group are orthogonal.[8][9]
-
Impact on Reactivity: The protecting group should not adversely affect the reactivity of the substrate in subsequent reactions. In some cases, a protecting group can influence the stereochemical outcome of a reaction.
Experimental Protocols
Protocol 1: Synthesis of a Dihydrooxepin via Intramolecular Ullmann Coupling
This protocol is adapted from the synthesis of aristoyagonine.[10][11]
Reaction: Intramolecular Ullmann coupling of a Z-stilbene precursor.
Materials:
-
Z-stilbene precursor with a phenol and a bromoarene moiety
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the Z-stilbene precursor (1.0 eq).
-
Add anhydrous, degassed toluene to achieve a concentration of approximately 0.01 M.
-
Add cesium carbonate (2.0 eq) and copper(I) trifluoromethanesulfonate benzene complex (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydrooxepin.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as copper(I) catalysts can be sensitive to air and moisture. The Z-selectivity of the stilbene precursor is crucial for a successful cyclization.[10]
-
Formation of Side Products: The presence of other reactive functional groups can lead to the formation of side products.[11] It may be necessary to protect these groups prior to the Ullmann coupling.
Visualizations
Reaction Workflow: Benzodiazepine Synthesis
Caption: Workflow for the synthesis of 1,5-benzodiazepines.
Signaling Pathway: Troubleshooting Logic for Low RCM Yield
Caption: Troubleshooting logic for low yield in RCM.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. jocpr.com [jocpr.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Ugi Reactions for Heterocycle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize side-product formation in Ugi reactions tailored for heterocycle synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in an Ugi four-component reaction (U-4CR) aimed at heterocycle synthesis?
A1: The primary product of an Ugi reaction is an α-acylamino carboxamide adduct.[1][2][3] Side-products in the context of heterocycle synthesis often arise from incomplete or failed post-Ugi cyclization. Common issues include the formation of stable linear Ugi adducts that do not cyclize, and byproducts from competing reactions. For instance, the Passerini reaction, a three-component reaction involving an aldehyde/ketone, a carboxylic acid, and an isocyanide, can occur, especially in non-polar halogenated solvents where amine solubility is low.[4] Additionally, using bifunctional reagents without appropriate protecting groups can lead to competitive reactions, such as an "interrupted Ugi" or "split-Ugi" reaction.[5]
Q2: How does the choice of solvent affect the outcome and purity of my Ugi reaction?
A2: The choice of solvent is critical for a successful Ugi reaction. Polar protic solvents like methanol, ethanol, and 2,2,2-trifluoroethanol (TFE) are generally preferred as they can stabilize the polar intermediates formed during the reaction.[4][6][7] Methanol is the most commonly used solvent.[4][8] In some cases, polar aprotic solvents such as DMF, THF, or dichloromethane may yield good results.[7] However, non-polar solvents can be detrimental, potentially favoring the competing Passerini reaction.[4] For greener synthesis, reactions in water or even solvent-free conditions have been successfully employed, often in conjunction with microwave or ultrasound irradiation to improve yields and reduce reaction times.[3][9][10]
Q3: Can I use secondary amines in the Ugi reaction for heterocycle synthesis?
A3: While primary amines are typically used, the use of secondary amines in Ugi-type reactions has been explored. However, their direct use can be challenging and may require specific conditions or modifications to the standard protocol to achieve desired outcomes.
Q4: What is the "Ugi/Deprotect/Cyclize" (UDC) strategy and when should I use it?
A4: The Ugi/Deprotect/Cyclization (UDC) strategy is a powerful method used to synthesize complex heterocyclic compounds.[4] It involves using one of the Ugi components with a protected functional group. After the initial Ugi reaction forms the linear adduct, the protecting group is removed, revealing a reactive site that then participates in an intramolecular cyclization to form the desired heterocycle.[4] This strategy is particularly useful to prevent competitive side reactions that might occur if the functional group were unprotected during the initial multicomponent reaction.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Heterocycle | - Failed Post-Ugi Cyclization: The linear Ugi adduct is stable and does not cyclize under the reaction conditions. This can be due to the nature of the substrates; for example, Ugi adducts from aliphatic aldehydes may give lower yields in certain cyclizations compared to those from aromatic aldehydes.[1][2] | - Optimize Cyclization Conditions: Modify the post-Ugi reaction conditions. This may involve changing the catalyst, solvent, temperature, or using microwave irradiation to promote cyclization.[1][2] For instance, some cyclizations benefit from specific catalysts like InCl₃ or copper catalysts.[1][2] |
| - Inappropriate Reactant Choice: Certain combinations of aldehydes, amines, carboxylic acids, and isocyanides may not be suitable for the desired transformation. For example, Ugi adducts derived from certain heterocyclic aldehydes like imidazo[1,2-a]pyridine-3-carbaldehyde have been reported to fail in subsequent cyclizations.[1][2] | - Careful Selection of Building Blocks: Systematically vary the starting materials. The Ugi reaction is highly modular, allowing for the screening of different components to find a combination that leads to successful cyclization.[1][2] | |
| Formation of Multiple Products/Impure Reaction Mixture | - Competing Passerini Reaction: This three-component reaction can compete with the Ugi reaction, especially in non-polar solvents.[4] | - Solvent Selection: Use a polar protic solvent like methanol to favor the Ugi reaction pathway.[4][7] |
| - Side Reactions from Unprotected Functional Groups: If one of the components has an additional reactive group (e.g., a second amine), it can lead to a mixture of products.[5] | - Employ Protecting Groups (UDC Strategy): Protect the secondary functional group before the Ugi reaction and deprotect it afterward to induce a clean cyclization.[4][5] | |
| Difficulty in Purifying the Final Heterocyclic Product | - Similar Polarity of Product and Byproducts: The desired heterocycle and unreacted starting materials or side-products may have similar chromatographic behavior. | - Optimize Reaction Stoichiometry: Ensure equimolar amounts of the aldehyde, amine, and carboxylic acid, with a slight excess of the isocyanide sometimes being beneficial. |
| - Purification Protocol: After the reaction, a common workup involves dilution with a saturated NaHCO₃ solution and extraction with an organic solvent like ethyl acetate.[10] The crude product can then be purified by column chromatography.[10] If the product precipitates, it can be filtered and washed with a suitable solvent like methanol.[11] |
Experimental Protocols
General Protocol for a Microwave-Assisted Ugi Reaction
This protocol is adapted from green chemistry approaches to the Ugi reaction.[3][9][10]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), amine (1 mmol), and carboxylic acid (1 mmol).
-
Solvent Addition (Optional): For "on-water" conditions, add a minimal amount of water. For solvent-free conditions, proceed without a solvent.
-
Isocyanide Addition: Add the isocyanide (1 mmol) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 5-15 minutes) at a set temperature.
-
Workup: After cooling, dilute the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Post-Ugi Intramolecular Cyclization
This is a general representation of a post-cyclization step that often follows the Ugi reaction to form the final heterocycle.
-
Ugi Adduct Isolation: Perform the Ugi reaction as per a standard protocol and isolate the crude linear adduct, often by removing the solvent under reduced pressure.[12] In many cases, this crude adduct can be used directly in the next step without further purification.[12]
-
Cyclization Setup: Dissolve the crude Ugi adduct in a suitable solvent (e.g., toluene, DMSO).[1][2]
-
Catalyst/Reagent Addition: Add the necessary catalyst (e.g., InCl₃, Cu catalyst, Cs₂CO₃ as a base) for the specific cyclization.[1][2]
-
Heating: Heat the reaction mixture to the required temperature (e.g., 100-120 °C), potentially using microwave irradiation to accelerate the reaction.[1][2]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform an appropriate aqueous workup and extract the product.
-
Purification: Purify the final heterocyclic product by column chromatography or recrystallization.
Visualizations
Caption: Workflow of Ugi reaction for heterocycle synthesis.
Caption: Troubleshooting logic for low-yield Ugi reactions.
References
- 1. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 2. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. sciepub.com [sciepub.com]
- 10. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 11. google.com [google.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Protected Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for N-Boc protected amino acids, focusing on (S)-4-Boc-6-Amino-oxazepane. Due to the limited availability of public spectroscopic data for (S)-4-Boc-6-Amino-oxazepane, this guide will utilize spectral data from the structurally related and well-characterized molecule, 6-(Boc-amino)hexanoic acid, as a reference for comparison. This approach allows for a detailed examination of the expected spectral features and provides a practical framework for the analysis of similar protected amino-oxazepane derivatives.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for 6-(Boc-amino)hexanoic acid. This data is representative of the types of signals and chemical shifts expected for a Boc-protected amino acid with a flexible alkyl chain.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ [ppm] | ¹³C NMR (100 MHz, DMSO-d₆) δ [ppm] |
| 6-(Boc-amino)hexanoic acid | 2.85 (q, J=6.8, 13.2 Hz, 2H), 2.15 (t, J=7.2 Hz, 2H), 1.47-1.43 (m, 4H), 1.34 (s, 9H), 1.22-1.18 (m, 2H)[1] | 174.58, 153.10, 76.49, 59.46, 43.67, 43.20, 39.52 (DMSO), 34.35, 29.15, 26.00, 22.70[2] |
| (S)-4-Boc-6-Amino-oxazepane (Predicted) | Signals for the oxazepane ring protons are expected between 3.0-4.5 ppm. The Boc protecting group will show a characteristic singlet around 1.4 ppm. Protons adjacent to the nitrogen and oxygen atoms will exhibit distinct chemical shifts and coupling patterns. | The carbonyl of the Boc group is expected around 155 ppm. Carbons of the oxazepane ring adjacent to the oxygen and nitrogen atoms are predicted to be in the 50-80 ppm range. The tert-butyl carbons will appear around 28 ppm. |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of Boc-protected amino acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
For ¹H NMR, standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) are generally required to achieve an adequate signal-to-noise ratio.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.[3] Spin-spin coupling constants (J) are given in Hertz (Hz).[2]
Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound like (S)-4-Boc-6-Amino-oxazepane.
This structured approach ensures that NMR data is acquired, processed, and interpreted systematically, leading to the accurate structural elucidation of novel molecules. The comparison with data from known, related structures is a critical step in validating the proposed structure of a new chemical entity.
References
A Comparative Guide to (S)-4-Boc-6-Amino-oxazepane and Other Commercially Relevant Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and effective pharmaceutical agents. These scaffolds provide the necessary three-dimensional architecture crucial for specific interactions with biological targets. This guide offers an objective comparison of the chiral building block, (S)-4-Boc-6-Amino-oxazepane, with other widely utilized chiral saturated heterocycles, namely (R)-N-Boc-3-aminopiperidine and (S)-N-Boc-2-aminomethylpyrrolidine. The comparison focuses on their synthetic accessibility, key performance indicators in their synthesis, and their potential applications in medicinal chemistry.
Introduction to (S)-4-Boc-6-Amino-oxazepane
(S)-4-Boc-6-Amino-oxazepane is a novel chiral saturated seven-membered heterocycle containing both an oxygen and two nitrogen atoms. The presence of the Boc-protected amine and a free primary amine offers orthogonal handles for further chemical elaboration. Its larger ring size compared to piperidines and pyrrolidines provides access to a different chemical space, potentially leading to novel pharmacological profiles. While not as commercially prevalent as smaller ring systems, its unique scaffold is of growing interest in the exploration of new drug candidates.
Comparison of Synthetic Performance
The synthesis of chiral building blocks with high enantiomeric purity and in good yield is a critical factor for their utility in drug development programs. Below is a comparative summary of plausible or established synthetic routes for (S)-4-Boc-6-Amino-oxazepane and two other key chiral building blocks.
| Chiral Building Block | Starting Material | Key Transformation(s) | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| (S)-4-Boc-6-Amino-oxazepane | (S)-2-(Boc-amino)-3-(tert-butyldimethylsilyloxy)propan-1-ol | Intramolecular Mitsunobu reaction, Azide reduction | Plausible ~40-50% (multi-step) | >99% (from chiral pool) | Hypothetical route based on established methods |
| (R)-N-Boc-3-aminopiperidine | N-Cbz-3-piperidinecarboxylic acid | Chiral resolution, Hofmann degradation, Boc protection | ~35-45% | >99% | [1] |
| (S)-N-Boc-2-aminomethylpyrrolidine | (S)-Pyroglutamic acid | Reduction, Mesylation, Azide displacement, Boc protection, Azide reduction | ~55-65% | >99% (from chiral pool) | Based on established transformations |
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of synthetic routes.
Plausible Synthesis of (S)-4-Boc-6-Amino-oxazepane
This proposed synthesis starts from the readily available chiral building block, (S)-2-(Boc-amino)-3-(tert-butyldimethylsilyloxy)propan-1-ol.
Step 1: N-Alkylation with 2-azidoethyl tosylate
To a solution of (S)-2-(Boc-amino)-3-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 equiv.) in anhydrous THF at 0 °C is added sodium hydride (1.2 equiv., 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, followed by the addition of 2-azidoethyl tosylate (1.1 equiv.). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Desilylation and Intramolecular Mitsunobu Reaction
The product from Step 1 (1.0 equiv.) is dissolved in THF and treated with tetrabutylammonium fluoride (1.1 equiv., 1 M solution in THF) at room temperature for 2 hours. The solvent is removed under reduced pressure. The crude alcohol is then dissolved in anhydrous THF, and triphenylphosphine (1.5 equiv.) and diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the protected oxazepane.
Step 3: Reduction of the Azide
The azido-oxazepane (1.0 equiv.) is dissolved in methanol and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give (S)-4-Boc-6-Amino-oxazepane.
Synthesis of (R)-N-Boc-3-aminopiperidine[1]
This established procedure utilizes a classical resolution approach.
Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid
N-Cbz-3-piperidinecarboxylic acid (1.0 equiv.) is dissolved in methanol and heated. A solution of (R)-(+)-α-phenylethylamine (0.5 equiv.) in methanol is added. The mixture is allowed to cool to room temperature, and the resulting salt is collected by filtration and recrystallized from methanol to achieve high diastereomeric purity. The resolved salt is then treated with aqueous HCl to liberate the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.
Step 2: Hofmann Degradation
(R)-N-Cbz-3-piperidinecarboxylic acid is converted to the corresponding amide by treatment with ethyl chloroformate and then ammonia. The resulting amide is subjected to a Hofmann rearrangement using bromine and sodium hydroxide to yield (R)-N-Cbz-3-aminopiperidine.
Step 3: Boc Protection and Deprotection of Cbz
The amino group of (R)-N-Cbz-3-aminopiperidine is protected with di-tert-butyl dicarbonate (Boc)₂O. The Cbz group is then removed by catalytic hydrogenation (H₂, Pd/C) to afford (R)-N-Boc-3-aminopiperidine.
Synthesis of (S)-N-Boc-2-aminomethylpyrrolidine
This route commences from the chiral pool starting material, (S)-pyroglutamic acid.
Step 1: Reduction of Pyroglutamic Acid
(S)-Pyroglutamic acid is reduced to the corresponding amino alcohol, (S)-pyrrolidin-2-ylmethanol, using a strong reducing agent like lithium aluminum hydride in THF.
Step 2: N-Boc Protection
The secondary amine of (S)-pyrrolidin-2-ylmethanol is protected with (Boc)₂O in the presence of a base like triethylamine in dichloromethane to yield (S)-N-Boc-2-(hydroxymethyl)pyrrolidine.
Step 3: Mesylation and Azide Displacement
The hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine. The resulting mesylate is then displaced with sodium azide in a polar aprotic solvent like DMF to give (S)-N-Boc-2-(azidomethyl)pyrrolidine.
Step 4: Azide Reduction
The azide is reduced to the primary amine via catalytic hydrogenation (H₂, Pd/C) in methanol to furnish (S)-N-Boc-2-aminomethylpyrrolidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed and established synthetic workflows for the discussed chiral building blocks.
Caption: Plausible synthetic route to (S)-4-Boc-6-Amino-oxazepane.
Caption: Established synthesis of (R)-N-Boc-3-aminopiperidine.
References
A Comparative Guide to the X-ray Crystal Structure of 1,4-Oxazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 1,4-oxazepane derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes relevant biological pathways to support further research and drug development efforts.
Comparative Analysis of Crystallographic Data
The following table summarizes the X-ray crystallographic data for a representative benzo[b][1][2]oxazepine derivative, providing a baseline for structural comparison with newly synthesized analogs.
| Parameter | 2-(4-chlorophenyl)-4-phenyl-benzo[b][1][2]oxazepine |
| Empirical Formula | C21 H16 Cl N O |
| Formula Weight | 333.81 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a (Å) | 13.0475(3) |
| b (Å) | 12.0289(3) |
| c (Å) | 10.7997(3) |
| α (°) | 90 |
| β (°) | 94.6610(10) |
| γ (°) | 90 |
| Volume (ų) | 1689.00(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.313 |
| Absorption Coefficient (mm⁻¹) | 0.231 |
| F(000) | 696.0 |
Data extracted from the Crystallographic Information File (CIF) for a representative benzo[b][1][2]oxazepine derivative.
Experimental Protocols
General Synthesis of Benzo[b][1][2]oxazepine Derivatives
A common synthetic route to substituted benzo[b][1][2]oxazepine derivatives involves the reaction of 2-aminophenols with alkynones. The following is a general procedure:
-
A mixture of a 2-aminophenol derivative (0.5 mmol) and an alkynone derivative (0.6 mmol) is prepared.
-
The mixture is dissolved in a suitable solvent, such as 1,4-dioxane (2.0 mL).
-
The reaction mixture is then heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired benzo[b][1][2]oxazepine product.
X-ray Crystallography Protocol for Single Crystal Analysis
The determination of the three-dimensional structure of 1,4-oxazepane derivatives is typically achieved through single-crystal X-ray diffraction. A general experimental workflow is outlined below:
-
Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and the overall molecular conformation.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological context of 1,4-oxazepane derivatives, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis of 1,4-oxazepane derivatives.
Many 1,4-oxazepane derivatives exhibit antagonist activity at the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders. The signaling pathway of the D4 receptor is illustrated below.
Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of 1,4-oxazepane antagonists.
References
A Comparative Guide to Boc vs. Fmoc Protection in Oxazepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oxazepanes, a class of seven-membered heterocyclic compounds with significant therapeutic potential, often necessitates the use of protecting groups for amine functionalities. The choice between the two most common amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), can significantly impact the efficiency, yield, and overall strategy of the synthesis. This guide provides an objective comparison of Boc and Fmoc protection in the context of oxazepane synthesis, supported by experimental data and detailed protocols.
At a Glance: Boc vs. Fmoc for Oxazepane Synthesis
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl) | Basic (e.g., Piperidine, DBU) |
| Orthogonality | Orthogonal to Fmoc and other base-labile protecting groups. | Orthogonal to Boc and other acid-labile protecting groups. |
| Cleavage Products | Isobutylene and CO2 (volatile) | Dibenzofulvene (requires scavenger) |
| Compatibility | Suitable for base-sensitive substrates. | Suitable for acid-sensitive substrates. |
| Monitoring | Deprotection is not easily monitored by UV-Vis. | Deprotection can be monitored by UV-Vis spectroscopy. |
| Cost | Generally less expensive reagents. | Generally more expensive reagents. |
Performance in Oxazepane Synthesis: A Comparative Analysis
Case Study 1: Synthesis of N-Boc-1,4-oxazepan-7-one
A multi-step synthesis of N-Boc-1,4-oxazepan-7-one has been reported with high yields in the key protection and deprotection steps. The synthesis involves the protection of 4-piperidone, followed by a Baeyer-Villiger ring expansion and subsequent deprotection.
| Step | Reagents & Conditions | Yield |
| Boc Protection | (Boc)₂O, base | Quantitative |
| Ring Expansion | m-CPBA or OXONE® | 64-80% |
| Boc Deprotection | TFA | 95% |
Case Study 2: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
The solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilizes an Fmoc-protected homoserine derivative attached to a resin. The overall yields for the multi-step process, including cleavage from the resin and cyclization, are reported to be in the range of 4-14% for the isolated major diastereomers.[1]
| Step | Key Features | Overall Yield (isolated diastereomer) |
| Fmoc-based Solid-Phase Synthesis | Fmoc-HSe(TBDMS)-OH on Wang resin, multi-step sequence | 4-14%[1] |
Analysis:
The synthesis of N-Boc-1,4-oxazepan-7-one in solution phase demonstrates high yields for the individual protection and deprotection steps. In contrast, the solid-phase synthesis of a more complex oxazepane derivative using Fmoc chemistry results in lower overall yields, which is common for multi-step solid-phase syntheses involving purification of diastereomers. The choice of protecting group is intrinsically linked to the overall synthetic strategy (solution-phase vs. solid-phase) and the nature of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1,4-oxazepan-7-one
Step 1: N-Boc Protection of 4-Piperidone To a solution of 4-piperidone in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added. The reaction is typically stirred at room temperature until completion. The resulting N-Boc-4-piperidone is then isolated after an aqueous workup.
Step 2: Baeyer-Villiger Ring Expansion The N-Boc-4-piperidone is subjected to a Baeyer-Villiger oxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or OXONE® to yield 4-tert-butoxycarbonyl-1,4-oxazepan-7-one.
Step 3: Boc Deprotection The N-Boc-1,4-oxazepan-7-one is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group and yield the corresponding trifluoroacetate salt of 1,4-oxazepan-7-one.
Protocol 2: Solid-Phase Synthesis of a Chiral 1,4-Oxazepane-5-carboxylic Acid Derivative[1]
Step 1: Resin Loading and Fmoc Deprotection Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin. The Fmoc group is then removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).[1]
Step 2: Sulfonylation and Alkylation The free amine on the resin is reacted with a nitrobenzenesulfonyl chloride followed by alkylation with a 2-bromoacetophenone derivative.[1]
Step 3: Cleavage and Cyclization The resin-bound intermediate is cleaved from the support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in dichloromethane. This cleavage step also facilitates the intramolecular cyclization to form the 1,4-oxazepane ring.[1]
Step 4: Purification The crude product is purified by chromatography to isolate the desired diastereomers of the 1,4-oxazepane-5-carboxylic acid derivative.[1]
Visualization of Workflows and Pathways
References
A Tale of Two Scaffolds: Unveiling the Biological Activities of Oxazepane and Piperazine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a therapeutic candidate. Among the myriad of heterocyclic structures, the seven-membered oxazepane and the six-membered piperazine rings have emerged as versatile and valuable frameworks in medicinal chemistry. This guide provides an objective comparison of the biological activities of these two scaffolds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved drugs across diverse therapeutic areas.[1] Its widespread use is attributed to its favorable physicochemical properties, including good water solubility, and its ability to modulate pharmacokinetic and pharmacodynamic profiles.[1] In contrast, the oxazepane scaffold, a seven-membered ring containing both oxygen and nitrogen heteroatoms, is found in a more select group of bioactive compounds but has demonstrated significant potential in specific therapeutic niches. This guide will delve into the biological activities of representative compounds from each class, providing a comparative overview for medicinal chemists and drug designers.
Comparative Biological Activities: A Tale of Two Therapeutic Areas
To illustrate the distinct and sometimes overlapping biological activities of the oxazepane and piperazine scaffolds, we will focus on two key therapeutic areas where both have made an impact: Central Nervous System (CNS) disorders and oncology.
Central Nervous System: Modulating Neurotransmitter Pathways
Both oxazepane and piperazine scaffolds are integral components of drugs that target neurotransmitter receptors in the CNS, particularly for the treatment of psychiatric disorders.
The Oxazepane Scaffold: The Case of Loxapine
Loxapine, an antipsychotic agent built on a dibenzoxazepine core, exemplifies the utility of the oxazepane scaffold in CNS drug discovery.[2][3] It is believed to exert its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual-receptor antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to a favorable side-effect profile compared to older, "typical" antipsychotics that primarily block D2 receptors.[4][5]
The Piperazine Scaffold: A Cornerstone of Atypical Antipsychotics
The piperazine moiety is a common feature in numerous atypical antipsychotics, including aripiprazole, risperidone, and olanzapine.[6] These drugs also target a range of neurotransmitter receptors, with a key mechanism being the modulation of dopamine and serotonin pathways.[7][8] The piperazine ring often serves as a critical linker or pharmacophoric element that influences the receptor binding profile and overall efficacy of these agents.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Loxapine (Oxazepane Scaffold) and Representative Piperazine-Containing Antipsychotics
| Receptor | Loxapine (Oxazepane) | Aripiprazole (Piperazine) | Risperidone (Piperazine) |
| Dopamine D2 | <2.0[9] | 0.34 | 3.13 |
| Serotonin 5-HT2A | <2.0[9] | 3.4 | 0.16 |
Note: Data is compiled from different sources and should be used for general comparison rather than direct quantitative ranking.
Oncology: Targeting Aberrant Cell Signaling
While the piperazine scaffold is well-entrenched in oncology drug discovery, recent research has highlighted the potential of oxazepine derivatives as novel anti-cancer agents.
The Oxazepane Scaffold: Emerging Anti-Cancer Potential
Recent studies have explored the anti-cancer properties of novel oxazepine-based compounds. For instance, certain benzo[f]benzo[3][10]imidazo[1,2-d][1][3]oxazepine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa, A549, Caco-II, and MCF-7, with IC50 values in the low microgram per milliliter range.[11] Another study identified a novel class of oxazepine-based agents that induce cell death in primary human chronic lymphocytic leukemia (CLL) cells.[12]
The Piperazine Scaffold: The Success of Imatinib
Imatinib, a cornerstone in targeted cancer therapy, features a prominent piperazine ring.[13][14] This drug is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[15][16] The piperazine moiety in imatinib is crucial for its binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and halting the proliferation of cancer cells.[17]
Table 2: Comparative In Vitro Anti-Cancer Activity (IC50)
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Oxazepane | Benzo[f]benzo[3][10]imidazo[1,2-d][1][3]oxazepine Derivative 9 | HeLa | 0.85 µg/mL | [11] |
| Oxazepane | Benzo[f]benzo[3][10]imidazo[1,2-d][1][3]oxazepine Derivative 10 | HeLa | 4.36 µg/mL | [11] |
| Piperazine | Imatinib | Ba/F3 (BCR-ABL+) | ~25 nM | [18] |
| Piperazine | Imatinib | K562 (BCR-ABL+) | ~200-400 nM | [19][20] |
Note: The compounds and cell lines are different, highlighting the diverse applications of each scaffold rather than a direct comparison of potency.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these scaffolds and the experimental workflows used to assess their activity is crucial for a deeper understanding of their biological effects.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by representative oxazepane and piperazine-containing drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays [bio-protocol.org]
- 11. scielo.br [scielo.br]
- 12. A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. drugs.com [drugs.com]
- 16. youtube.com [youtube.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Comparison of (S)- and (R)-Enantiomers of 4-Boc-6-Amino-oxazepane
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a molecule is paramount in the field of drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The robust and accurate differentiation of enantiomers is therefore a critical aspect of chemical analysis. This guide provides a comparative overview of spectroscopic methodologies for distinguishing between the (S)- and (R)-enantiomers of 4-Boc-6-Amino-oxazepane. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized spectroscopic techniques are required for their differentiation.
This guide outlines the theoretical basis and experimental protocols for the analysis of the individual enantiomers of 4-Boc-6-Amino-oxazepane using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Mass Spectrometry (MS) with chiral reference compounds, and Circular Dichroism (CD) spectroscopy.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the workflow for the spectroscopic analysis and comparison of the (S)- and (R)-enantiomers of 4-Boc-6-Amino-oxazepane.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers of 4-Boc-6-Amino-oxazepane are expected to be identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same. To differentiate them, a chiral environment must be introduced, which is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. This creates diastereomeric complexes that have distinct NMR spectra.[1][2][3]
Experimental Protocol (with Chiral Solvating Agent)
-
Sample Preparation: Prepare separate NMR tubes for the (S)- and (R)-enantiomers, each containing a standard concentration of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectra: Acquire standard ¹H and ¹³C NMR spectra for both enantiomers to confirm their identity and purity (the spectra should be identical).
-
Introduction of Chiral Solvating Agent (CSA): To each NMR tube, add a molar equivalent of a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquisition of Diastereomeric Spectra: Re-acquire the ¹H and ¹³C NMR spectra for both samples. The presence of the CSA will induce chemical shift differences between the corresponding signals of the (S)- and (R)-enantiomers.
Expected ¹H NMR Data Comparison
| Feature | (S)-Enantiomer in Achiral Solvent | (R)-Enantiomer in Achiral Solvent | (S)-Enantiomer with Chiral Solvating Agent | (R)-Enantiomer with Chiral Solvating Agent |
| Chemical Shifts (δ) | Identical to (R)-enantiomer | Identical to (S)-enantiomer | Shifted due to interaction with CSA | Shifted differently compared to the (S)-enantiomer |
| Signal Multiplicity | Identical to (R)-enantiomer | Identical to (S)-enantiomer | May exhibit changes in multiplicity | May exhibit changes in multiplicity |
| Integration | Proportional to the number of protons | Proportional to the number of protons | Proportional to the number of protons | Proportional to the number of protons |
Mass Spectrometry (MS)
Standard mass spectrometry techniques are generally considered "chirally blind" as enantiomers have the same mass-to-charge ratio (m/z).[4][5] To distinguish between the (S)- and (R)-enantiomers of 4-Boc-6-Amino-oxazepane, they can be complexed with a chiral reference molecule to form diastereomeric adducts. These diastereomers can then be differentiated based on their fragmentation patterns in tandem mass spectrometry (MS/MS).[6]
Experimental Protocol (with Chiral Reference Compound)
-
Sample Preparation: Prepare separate solutions of the (S)- and (R)-enantiomers.
-
Formation of Diastereomeric Complexes: In each solution, add a chiral reference compound (e.g., a chiral metal complex or a chiral derivatizing agent) that will react with the amino group of the analyte to form diastereomeric complexes.
-
Mass Spectrometric Analysis: Introduce the solutions into a mass spectrometer equipped with a soft ionization source (e.g., Electrospray Ionization - ESI).
-
Tandem MS (MS/MS) Analysis: Select the precursor ions of the diastereomeric complexes and subject them to collision-induced dissociation (CID). The resulting product ion spectra for the two diastereomers are expected to show differences in fragment ion intensities or even unique fragment ions.
Expected MS/MS Data Comparison
| Feature | (S)-Enantiomer Adduct | (R)-Enantiomer Adduct |
| Precursor Ion (m/z) | Identical to (R)-adduct | Identical to (S)-adduct |
| Product Ion Spectra | Unique fragmentation pattern and/or ion intensities | Different fragmentation pattern and/or ion intensities compared to the (S)-adduct |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[7] Enantiomers will produce CD spectra that are mirror images of each other, providing a definitive method for their differentiation.
Experimental Protocol
-
Sample Preparation: Prepare solutions of known concentrations of the (S)- and (R)-enantiomers in a suitable solvent that does not absorb in the spectral region of interest.
-
CD Spectrometer Setup: Calibrate the CD spectrometer and set the appropriate parameters (wavelength range, scan speed, bandwidth).
-
Data Acquisition: Acquire the CD spectra for both enantiomer solutions, as well as a blank spectrum of the solvent.
-
Data Processing: Subtract the solvent blank spectrum from each of the sample spectra to obtain the final CD spectra for the (S)- and (R)-enantiomers.
Expected CD Spectra Comparison
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| CD Signal | Will exhibit a specific pattern of positive and/or negative Cotton effects at characteristic wavelengths. | Will exhibit a mirror image spectrum to the (S)-enantiomer, with Cotton effects of equal magnitude but opposite sign. |
| Molar Ellipticity [θ] | Will have a specific value at each wavelength. | Will have the opposite sign but equal magnitude at each corresponding wavelength compared to the (S)-enantiomer. |
Conclusion
While standard spectroscopic techniques like NMR and MS in achiral environments are insufficient to distinguish between the (S)- and (R)-enantiomers of 4-Boc-6-Amino-oxazepane, the application of chiral auxiliaries provides a robust solution. The use of chiral solvating agents in NMR and chiral reference compounds in MS leads to the formation of diastereomeric species with distinct spectral properties. Furthermore, Circular Dichroism spectroscopy offers a direct and unambiguous method for differentiating between the two enantiomers based on their inherent chiroptical properties. The selection of the most appropriate technique will depend on the specific research question, available instrumentation, and the desired level of structural information.
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Differentiating Amino-Acid Enantiomers Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise differentiation and quantification of amino acid enantiomers is critical. D-amino acids, once thought to be rare in higher organisms, are now recognized for their significant roles in various physiological and pathological processes. Mass spectrometry (MS), with its inherent sensitivity and specificity, has emerged as a powerful tool for chiral amino acid analysis. This guide provides an objective comparison of the leading MS-based methods for differentiating amino acid enantiomers, supported by experimental data and detailed protocols.
This document outlines four principal mass spectrometry-based methodologies for the chiral analysis of amino acids: Chiral Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS), Direct Separation on Chiral Columns with MS detection, Chiral Ligand-Exchange Mass Spectrometry, and Ion Mobility-Mass Spectrometry (IM-MS). Each of these techniques offers distinct advantages and is suited to different analytical challenges.
General Workflow for Chiral Amino Acid Analysis by Mass Spectrometry
The overall process for analyzing amino acid enantiomers by mass spectrometry typically involves several key stages, from initial sample preparation to final data analysis and interpretation. The specific steps can vary depending on the chosen methodology.
Method 1: Chiral Derivatization LC-MS
This widely used indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase (like a C18 column) and detected by mass spectrometry.
Comparison of Common Chiral Derivatizing Reagents
| Derivatizing Reagent | Abbreviation | Advantages | Disadvantages | Reported LODs |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Commercially available, well-established.[1] | Long derivatization times for some amino acids. | Analyte dependent, typically in the low fmol range. |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Higher sensitivity and better separation compared to L-FDAA.[2][3] | Not as widely used as Marfey's reagent. | Not explicitly stated, but improved over FDAA. |
| (R)-4-Nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | (R)-BiAC | High sensitivity (attomole detection limits), consistent elution order (D-form first).[4][5] | Newer reagent, may not be as widely available. | 7.0-127 amol on column.[4][5] |
| N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester | S-NIFE | Effective for DMS-MS separation. | Limited data on LC-MS performance. | Not specified in the provided results. |
| (S)-Naproxen chloride | S-NAP | Enables rapid, automated analysis with TIMS-MS.[6] | Requires specialized ion mobility instrumentation for full benefit. | Lower nanomolar concentration range.[6] |
Experimental Protocol: Derivatization with L-FDLA
This protocol is adapted from a study on the simultaneous measurement of amino acid enantiomers in mouse brain samples.[2][3]
-
Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize with a precipitating agent (e.g., methanol). Centrifuge to collect the supernatant containing the amino acids.
-
Derivatization:
-
To 10 µL of the amino acid extract, add 40 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of 1% (w/v) L-FDLA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A standard reversed-phase column (e.g., C18, 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the diastereomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Method 2: Direct Separation on Chiral Columns with MS Detection
This direct method utilizes a chiral stationary phase (CSP) within the HPLC column to achieve separation of the enantiomers. The separated enantiomers are then detected by the mass spectrometer. This approach avoids the need for derivatization.
Comparison of Chiral Stationary Phases
| Chiral Stationary Phase Type | Principle | Advantages | Disadvantages | Reported Performance |
| Crown Ether | Based on the formation of inclusion complexes with the primary amino group of the amino acids. | Excellent separation for primary amino acids without derivatization.[1] | Limited applicability to secondary amino acids like proline. Mobile phases can be aggressive. | Baseline separation of 18 proteinogenic amino acids within 15 minutes.[7] |
| Polysaccharide-based | Chiral recognition through hydrogen bonding, dipole-dipole, and steric interactions. | Broad applicability for a wide range of compounds. | May require derivatization for good retention and separation of amino acids. | Not specified in the provided results. |
| Ligand Exchange | Formation of transient diastereomeric metal complexes with a chiral ligand coated on the stationary phase. | Can separate underivatized amino acids. | Mobile phase constraints due to the presence of metal ions. | Not specified in the provided results. |
Experimental Protocol: Separation on a Crown Ether-Based Column
This protocol is based on a method for the facile chiral separation of underivatized amino acid enantiomers.[7]
-
Sample Preparation: Dissolve the amino acid standards or extracted samples in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: CROWNPAK CR-I(+) (150 x 2.1 mm).
-
Mobile Phase: Isocratic elution with acetonitrile/water/trifluoroacetic acid (96/4/0.5, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer for accurate mass measurement.
-
Method 3: Chiral Ligand-Exchange Mass Spectrometry
In this technique, a chiral ligand is introduced into the solution or the gas phase, which then forms non-covalent diastereomeric complexes with the amino acid enantiomers. The differentiation is achieved by observing differences in the stability or reactivity of these complexes in the mass spectrometer.
Comparison of Chiral Ligands
| Chiral Ligand | Principle of Differentiation | Advantages | Disadvantages |
| β-Cyclodextrin | Differences in the rates of guest-exchange reactions of the protonated amino acid-cyclodextrin complexes.[8][9] | No chromatographic separation needed, rapid analysis. | Requires a specialized FTMS instrument and careful control of reactant gas pressure. |
| Copper(II) complexes with a chiral auxiliary ligand | Formation of diastereomeric ternary complexes with different collision-induced dissociation (CID) fragmentation patterns or stabilities. | Can be implemented on standard tandem mass spectrometers. | The choice of the auxiliary ligand is crucial and may require optimization for different amino acids. |
Experimental Protocol: β-Cyclodextrin Guest Exchange
This protocol is based on a method using ion/molecule reactions in an FTMS.[8]
-
Sample Preparation:
-
Prepare a solution of methylated β-cyclodextrin (host) in 50:50 water/methanol at 1 x 10⁻⁶ M.
-
Prepare a solution of the amino acid (guest) in 50:50 water/methanol at 1 x 10⁻⁶ M.
-
Mix the host and guest solutions in a 1:100 ratio for electrospray ionization.
-
-
Mass Spectrometry Analysis:
-
Instrument: A Fourier Transform Mass Spectrometer (FTMS) equipped with an electrospray ionization source.
-
Ion Generation: Generate protonated complexes of the amino acid and β-cyclodextrin in the gas phase.
-
Ion-Molecule Reaction: Introduce a neutral reagent gas (e.g., n-propylamine) into the FTMS cell at a controlled pressure (e.g., 2-5 x 10⁻⁷ Torr).
-
Data Acquisition: Monitor the rate of disappearance of the amino acid-cyclodextrin complex and the appearance of the n-propylamine-cyclodextrin complex over time. The different reaction rates for the D- and L-enantiomers allow for their differentiation and the determination of enantiomeric excess.
-
Method 4: Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. When amino acid enantiomers are complexed with a chiral selector, the resulting diastereomeric ions can have different conformations and thus different collision cross-sections (CCS), allowing for their separation in the ion mobility cell before mass analysis.
Comparison of IM-MS Approaches
| Approach | Principle | Advantages | Disadvantages |
| Derivatization followed by IM-MS | Enantiomers are derivatized to form diastereomers which are then separated by IM-MS.[6] | High-throughput and can be automated. Can separate a large number of amino acid pairs in a single run. | Requires derivatization. |
| Non-covalent complexation with IM-MS | A chiral selector (e.g., a metal complex) is added to form diastereomeric non-covalent complexes in the gas phase, which are then separated by IM. | No derivatization required. | The choice of the chiral selector is critical and analyte-dependent. |
Experimental Protocol: Automated Derivatization with Trapped Ion Mobility-Mass Spectrometry (TIMS-MS)
This protocol is adapted from a method for the fast and automated chiral analysis of amino acids.[6]
-
Automated Derivatization:
-
An autosampler with an integrated chromatography system is used for inline chiral derivatization with (S)-naproxen chloride.
-
-
Pre-separation:
-
A short chromatographic step is used to pre-separate the derivatized amino acids.
-
-
TIMS-MS Analysis:
-
Instrument: A trapped ion mobility-mass spectrometer (TIMS-MS).
-
Ionization: The pre-separated, derivatized amino acids are introduced into the electrospray interface.
-
Ion Mobility Separation: The diastereomeric ions are separated in the gas phase based on their different mobilities.
-
Data Acquisition: The separated ions are analyzed by the mass spectrometer. Enantiomeric ratios can be determined from the recorded mobilograms. This method allows for rapid analysis, with a reported time of about 3 minutes per sample.[6]
-
Quantitative Performance Comparison
| Method | Typical LOD | Typical LOQ | Linearity (R²) | Precision (%RSD) |
| Chiral Derivatization LC-MS ((R)-BiAC) | 7.0-127 amol | Not explicitly stated | >0.99 | Not explicitly stated |
| Chiral Derivatization LC-MS (Marfey's Reagent) | Low fmol range | Not explicitly stated | >0.98 | <15% |
| Direct Chiral Column LC-MS (Crown Ether) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Chiral Ligand-Exchange MS (β-Cyclodextrin) | Similar to separation techniques | Not explicitly stated | Dependent on calibration curve | Dependent on calibration curve |
| Ion Mobility-MS (S-NAP derivatization) | Lower nanomolar range | Not explicitly stated | Excellent | Excellent |
Conclusion
The choice of method for differentiating amino acid enantiomers by mass spectrometry depends on the specific analytical needs, including the required sensitivity, throughput, and available instrumentation.
-
Chiral Derivatization LC-MS is a robust and versatile method, with reagents like (R)-BiAC offering exceptionally high sensitivity.
-
Direct Separation on Chiral Columns is a more straightforward approach that avoids derivatization but may have limitations in terms of column stability and mobile phase compatibility.
-
Chiral Ligand-Exchange Mass Spectrometry offers a rapid, chromatography-free alternative but often requires specialized instrumentation.
-
Ion Mobility-Mass Spectrometry is a powerful, high-throughput technique that provides an additional dimension of separation, particularly when combined with chiral derivatization.
For researchers and professionals in drug development, a thorough understanding of these methods will enable the selection of the most appropriate strategy for the accurate and reliable analysis of chiral amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-4-Boc-6-Amino-oxazepane: A Guide for Laboratory Professionals
Proper Disposal of (S)-4-Boc-6-Amino-[1][2]oxazepane: A Guide for Laboratory Professionals
For immediate reference, treat (S)-4-Boc-6-Amino-[1][2]oxazepane as a chemical that may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][3] Disposal should always be conducted in accordance with local, state, and federal regulations. This guide provides a framework for safe handling and disposal based on available data for structurally similar compounds.
Hazard Assessment and Safety Precautions
Based on data from analogous compounds, (S)-4-Boc-6-Amino-[1][2]oxazepane should be handled with care. Potential hazards include:
-
Acute Toxicity: May be harmful if ingested.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[3][4] |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize inhalation of dust or vapors.[1][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of (S)-4-Boc-6-Amino-[1][2]oxazepane is through an approved hazardous waste disposal program.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: (S)-4-Boc-6-Amino-[1][2]oxazepane".
-
Solid Waste Collection:
-
Contaminated Materials:
-
Dispose of any items contaminated with the compound, such as weighing paper, gloves, and pipette tips, in the same hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for pickup and disposal by a licensed environmental waste management company.
-
Provide the waste management company with all available safety information.
-
Note on Boc-Protecting Group Chemistry: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[5][6][7][8] Therefore, do not mix (S)-4-Boc-6-Amino-[1][2]oxazepane waste with strong acids , as this could lead to the uncontrolled release of isobutylene and carbon dioxide gas.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Incident | Action |
| Skin Contact | Wash the affected area immediately with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][4] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department. Prevent the product from entering drains.[3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of (S)-4-Boc-6-Amino-[1][2]oxazepane.
Caption: Workflow for the safe disposal of (S)-4-Boc-6-Amino-[1][2]oxazepane.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of (S)-4-Boc-6-Amino-[1][2]oxazepane waste, minimizing risks to themselves and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Personal protective equipment for handling (S)-4-Boc-6-Amino-[1,4]oxazepane
Essential Safety and Handling Guide for (S)-4-Boc-6-Amino-[1][2]oxazepane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-Boc-6-Amino-[1][2]oxazepane. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for structurally similar Boc-protected amino compounds, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment
(S)-4-Boc-6-Amino-[1][2]oxazepane is classified as a compound that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment is essential to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification Examples |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, tested according to EN 374 |
| Lab coat or protective gown | Standard laboratory coat. For significant handling, a poly-coated gown is recommended.[4] | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders outside of a ventilated enclosure or if dust is generated. An N95 respirator is recommended.[2][4] |
Operational and Handling Plan
Proper handling procedures are critical to prevent contamination and exposure. Engineering controls should be the primary method of exposure control, supplemented by appropriate PPE.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Decontaminate all work surfaces.
Disposal Plan
Proper disposal of (S)-4-Boc-6-Amino-[1][2]oxazepane and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: Dispose of unused material and solutions in a designated, labeled hazardous waste container. Do not dispose of it with household garbage or pour it down the drain.[1]
-
Contaminated Materials: All disposable labware, gloves, and bench paper that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container according to institutional and local regulations.[5]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Experimental Workflow for Safe Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
